molecular formula C11H9NO2S B1305956 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid CAS No. 28077-41-0

3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Cat. No.: B1305956
CAS No.: 28077-41-0
M. Wt: 219.26 g/mol
InChI Key: YDPHSMPSNLAMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methyl-1,3-thiazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-12-10(6-15-7)8-3-2-4-9(5-8)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPHSMPSNLAMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380127
Record name 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28077-41-0
Record name 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety substituted with a 2-methyl-1,3-thiazole ring at the meta-position. This molecule holds potential interest for researchers in medicinal chemistry and drug discovery due to the established biological significance of both thiazole and benzoic acid scaffolds. This technical guide provides a comprehensive overview of the currently available information on the basic properties, synthesis, and characterization of this compound.

Core Physicochemical Properties

At present, detailed experimental data for this compound is limited in publicly accessible literature. The following table summarizes the available predicted and catalog-based information.

PropertyValueSource
CAS Number 28077-41-0Echemi[1]
Molecular Formula C₁₁H₉NO₂SEchemi[1]
Molecular Weight 219.26 g/mol Echemi
Melting Point 200 °C (predicted)Echemi
Boiling Point 431 °C at 760 mmHg (predicted)Echemi
Density 1.319 g/cm³ (predicted)Echemi
Flash Point 214.4 °C (predicted)Echemi
Refractive Index 1.629 (predicted)Echemi
Solubility Data not available
pKa Data not available

Synthesis and Characterization

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the Hantzsch thiazole synthesis, a well-established method for the preparation of thiazole rings. This would be followed by functional group manipulations to introduce or unmask the benzoic acid moiety. The logical relationship for this proposed synthesis is outlined below.

G A 3-Bromobenzonitrile C Intermediate Thioamide A->C Reaction B Thioacetamide B->C Reaction E 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile C->E Hantzsch Thiazole Synthesis D α-Halo Ketone/Aldehyde D->E F This compound E->F Hydrolysis

Conceptual synthetic pathway for this compound.

Experimental Protocols (General Procedures)

While a specific protocol for the target molecule is unavailable, the following general procedures for related transformations are provided for guidance.

General Procedure for Hantzsch Thiazole Synthesis: A typical Hantzsch synthesis involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. The reaction is often carried out in a suitable solvent such as ethanol or acetic acid, sometimes with the addition of a base to facilitate the reaction.

General Procedure for Nitrile Hydrolysis: Hydrolysis of a nitrile to a carboxylic acid can be achieved under acidic or basic conditions. Acidic hydrolysis typically involves refluxing the nitrile with a strong acid such as hydrochloric acid or sulfuric acid. Basic hydrolysis involves heating the nitrile with a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt.

Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not currently published. For characterization purposes, researchers would need to acquire this data upon successful synthesis.

Biological Activity and Signaling Pathways

There is currently no published information regarding the biological activity or the involvement of this compound in any signaling pathways. Given the pharmacological importance of both the thiazole and benzoic acid moieties, this compound represents an interesting candidate for biological screening in various assays, such as anticancer, antimicrobial, or anti-inflammatory studies.

Future Directions

The lack of comprehensive experimental data for this compound highlights a clear gap in the scientific literature. Future research should focus on:

  • Development and optimization of a reliable synthetic route.

  • Full characterization of the compound using modern analytical techniques (NMR, IR, MS, and elemental analysis).

  • Determination of key physicochemical properties such as solubility in various solvents and its pKa.

  • Screening for biological activity in a range of therapeutic areas.

This foundational work would be crucial for unlocking the potential of this compound for applications in drug discovery and materials science.

References

Elucidation of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the chemical structure and properties of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document compiles predicted spectroscopic data and plausible experimental protocols based on established chemical principles and analysis of structurally analogous compounds. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and potential application of novel thiazole-containing benzoic acid derivatives in the field of drug discovery and development. All quantitative data is presented in structured tables, and key conceptual frameworks are visualized using Graphviz diagrams.

Chemical Structure and Properties

This compound possesses a molecular formula of C11H9NO2S and a molecular weight of approximately 219.26 g/mol . The structure features a benzoic acid moiety substituted at the meta-position with a 2-methyl-1,3-thiazole ring. The presence of both an acidic carboxylic group and a heterocyclic thiazole ring suggests potential for diverse chemical interactions and biological activities.

PropertyValueSource
Molecular Formula C11H9NO2SEchemi[1]
Molecular Weight 219.26 g/mol Echemi[1]
CAS Number Not readily available-

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of benzoic acid, 2-methyl-1,3-thiazole, and similarly substituted aromatic compounds.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0Singlet1HCOOH
~8.3Singlet1HAr-H (Position 2)
~8.0Doublet1HAr-H (Position 6)
~7.8Doublet1HAr-H (Position 4)
~7.6Triplet1HAr-H (Position 5)
~7.5Singlet1HThiazole-H (Position 5)
~2.7Singlet3HCH₃
Predicted ¹³C NMR Data

Solvent: DMSO-d₆

Chemical Shift (ppm)Assignment
~167C=O (Carboxylic Acid)
~165Thiazole-C (Position 2)
~150Thiazole-C (Position 4)
~135Aromatic-C (Position 1)
~132Aromatic-C (Position 3)
~130Aromatic-C (Position 5)
~129.5Aromatic-C (Position 6)
~128Aromatic-C (Position 4)
~127Aromatic-C (Position 2)
~115Thiazole-C (Position 5)
~19CH₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1480Medium-StrongC=C stretch (Aromatic and Thiazole)
~1550MediumC=N stretch (Thiazole)
~1300MediumC-O stretch (Carboxylic Acid)
~750StrongC-H bend (meta-substituted aromatic)
Predicted Mass Spectrometry (MS) Data
m/zIon
219[M]⁺
202[M-OH]⁺
174[M-COOH]⁺

Proposed Synthesis Protocol

A plausible synthetic route to this compound involves the Hantzsch thiazole synthesis. This established method is widely used for the formation of thiazole rings.

Reaction: 3-Formylbenzoic acid reacts with thioacetamide in the presence of a suitable oxidizing agent and solvent.

Reagents and Materials:

  • 3-Formylbenzoic acid

  • Thioacetamide

  • Iodine (or other suitable oxidizing agent)

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate solution

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve 3-formylbenzoic acid (1 equivalent) in ethanol in a round-bottom flask.

  • Add thioacetamide (1.1 equivalents) to the solution and stir until dissolved.

  • Add iodine (1.1 equivalents) portion-wise to the reaction mixture. The color of the solution will likely change.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the thiazole moiety is a well-known pharmacophore present in numerous biologically active compounds. Thiazole derivatives have been reported to exhibit a wide range of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

The mechanism of action for such compounds can be diverse. For instance, some thiazole-containing drugs are known to act as inhibitors of specific enzymes or to interfere with cellular signaling pathways.

Signaling_Pathway cluster_drug This compound (Hypothetical) cluster_pathway Potential Cellular Targets cluster_response Biological Response Drug Thiazole Derivative Enzyme Enzyme Inhibition (e.g., Kinases, Cyclooxygenases) Drug->Enzyme Inhibition Receptor Receptor Modulation (e.g., GPCRs) Drug->Receptor Binding Pathway Signaling Pathway Interference (e.g., NF-κB, MAPK) Drug->Pathway Modulation Response Therapeutic Effect (e.g., Anti-inflammatory, Anti-proliferative) Enzyme->Response Receptor->Response Pathway->Response

Figure 1. Hypothetical signaling pathways potentially modulated by thiazole derivatives.

Experimental and Logical Workflow

The elucidation of the structure and properties of a novel compound like this compound follows a logical experimental workflow.

Experimental_Workflow Synthesis Chemical Synthesis (e.g., Hantzsch Reaction) Purification Purification (Recrystallization or Chromatography) Synthesis->Purification Structure_Confirmation Structural Confirmation (NMR, MS, IR) Purification->Structure_Confirmation Purity_Analysis Purity Assessment (HPLC, Elemental Analysis) Structure_Confirmation->Purity_Analysis Bio_Screening Biological Activity Screening (In vitro assays) Purity_Analysis->Bio_Screening

Figure 2. General experimental workflow for synthesis and characterization.

Figure 3. Logical relationship of the constituent chemical moieties.

Conclusion

While direct experimental data for this compound remains scarce in the public domain, this technical guide provides a robust, predictive framework for its structural elucidation and potential properties. The presented data, based on well-established principles of organic chemistry and spectroscopy, offers a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this and related compounds. Further empirical investigation is warranted to validate these predictions and fully uncover the pharmacological profile of this molecule.

References

An In-depth Technical Guide on 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 28077-41-0[1][2]

This technical guide provides a comprehensive overview of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited availability of specific experimental data for this particular isomer, this guide also incorporates information on closely related analogs to provide a broader context for its potential synthesis, biological activities, and experimental evaluation.

Physicochemical Properties

While detailed experimental data for this compound is not extensively published, its basic properties can be inferred from its structure and data available from commercial suppliers.

PropertyValueSource
CAS Number 28077-41-0[1][2]
Molecular Formula C₁₁H₉NO₂S[2]
Appearance White solid[2]
Purity ≥97% (commercially available)[2]

For comparison, key properties of the related 2- and 4-isomers are presented below.

IsomerCAS NumberMolecular FormulaMolecular WeightPurity
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid 65032-66-8C₁₁H₉NO₂S219.26-
4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid 294620-60-3C₁₁H₉NO₂S219.26≥95%

Synthesis and Characterization

A potential synthetic workflow is outlined below:

synthesis_workflow A 3-Formylbenzoic acid B Bromination A->B Br₂/AcOH C 2-Bromo-1-(3-carboxyphenyl)ethan-1-one B->C E Hantzsch Thiazole Synthesis C->E D Thioacetamide D->E F This compound E->F Cyclocondensation RAR_RXR_pathway cluster_nucleus Nucleus RXR RXRα RARE Retinoic Acid Response Element (RARE) RXR->RARE RAR RARα RAR->RARE PTB Phenyl-thiazolyl- benzoic acid derivative PTB->RXR PTB->RAR Gene Target Gene Transcription RARE->Gene Differentiation Cell Differentiation Gene->Differentiation Apoptosis Apoptosis Gene->Apoptosis MTT_assay_workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate (48-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Add solubilizing agent E->F G Measure absorbance F->G H Calculate IC₅₀ G->H

References

In-depth Technical Guide: The Mechanism of Action of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is a synthetic organic compound featuring a benzoic acid moiety substituted with a methyl-thiazole group. While the broader class of thiazole-containing compounds has been investigated for a range of biological activities, from antimicrobial to anticancer effects, specific and detailed information regarding the mechanism of action for this particular molecule is not extensively available in the public domain. This guide aims to synthesize the current understanding, drawing from research on structurally similar compounds to postulate potential mechanisms and to outline the experimental approaches that would be necessary to elucidate its precise biological function.

Postulated Mechanisms of Action Based on Structural Analogs

Given the absence of direct studies on this compound, we can infer potential biological targets and pathways by examining related molecules. A notable analogue, a phenyl-thiazolyl-benzoic acid derivative (PTB), has been identified as a novel Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) agonist.[1] This suggests that this compound could potentially interact with nuclear hormone receptors.

Another area of interest for thiazole derivatives is their potential as antimicrobial agents. Various studies have demonstrated that compounds containing a thiazole ring exhibit antibacterial and antifungal properties.[2][3][4][5] The mechanism for such activity often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Furthermore, some thiazole-containing compounds have been investigated as inhibitors of specific enzymes, such as malate dehydrogenase, or as modulators of ion channels like the Zinc-Activated Channel (ZAC).[6][7][8]

Potential Signaling Pathway Involvement

Based on the agonistic activity of the similar compound PTB on RAR/RXR, a potential signaling pathway for this compound could be the RAR/RXR signaling cascade. This pathway is crucial for regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.[1]

Hypothetical RAR/RXR Signaling Pathway Activation

RAR_RXR_Signaling cluster_extracellular cluster_cytoplasm cluster_nucleus Ligand This compound (Hypothetical Ligand) Receptor_Complex_Cyt RAR/RXR Heterodimer Ligand->Receptor_Complex_Cyt Enters cell and binds to receptor Receptor_Complex_Nuc Activated RAR/RXR Complex Receptor_Complex_Cyt->Receptor_Complex_Nuc Translocates to Nucleus RARE Retinoic Acid Response Element (RARE) Receptor_Complex_Nuc->RARE Binds to DNA Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Initiates Cellular_Response Cellular Response (Differentiation, Apoptosis, etc.) Gene_Transcription->Cellular_Response Leads to

Caption: Hypothetical activation of the RAR/RXR signaling pathway.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of well-defined experiments would be required.

1. Receptor Binding Assays

  • Objective: To determine if the compound binds to specific receptors, such as RAR and RXR.

  • Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay can be employed.[1]

    • Protocol:

      • Prepare recombinant RAR and RXR ligand-binding domains (LBDs).

      • Incubate the LBDs with a fluorescently labeled known ligand (e.g., 9-cis-retinoic acid for RXR) and varying concentrations of this compound.

      • Excite the donor fluorophore and measure the emission of the acceptor fluorophore.

      • A decrease in the FRET signal indicates displacement of the labeled ligand by the test compound, signifying binding.

      • Calculate the IC50 value from the dose-response curve.

2. Reporter Gene Assays

  • Objective: To assess the functional consequence of receptor binding, i.e., whether the compound acts as an agonist or antagonist.

  • Methodology: A luciferase reporter gene assay is a standard method.[1]

    • Protocol:

      • Co-transfect HEK-293 cells with expression plasmids for the receptor of interest (e.g., RARα and RXRα) and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor (e.g., a retinoic acid response element).

      • Treat the transfected cells with varying concentrations of this compound.

      • Lyse the cells and measure luciferase activity using a luminometer.

      • An increase in luciferase activity indicates agonism, while a decrease in the presence of a known agonist indicates antagonism.

      • Calculate EC50 or IC50 values from the dose-response curves.

Workflow for Receptor Activity Screening

Experimental_Workflow Start Start: Compound Synthesis and Purification Binding_Assay TR-FRET Binding Assay (e.g., RAR/RXR) Start->Binding_Assay Reporter_Assay Luciferase Reporter Gene Assay (Functional Activity) Binding_Assay->Reporter_Assay If binding is observed Data_Analysis Data Analysis (IC50 / EC50 Determination) Reporter_Assay->Data_Analysis Conclusion Conclusion on Receptor Interaction (Agonist/Antagonist/No Activity) Data_Analysis->Conclusion

Caption: Experimental workflow for receptor activity screening.

Quantitative Data from Analog Studies

While no quantitative data exists for this compound, the following table summarizes the data for the related compound PTB to provide a reference for potential activity levels.

CompoundAssayTargetActivityValueReference
PTBTetrazolium Reduction (Differentiation)APL cells (NB4)EC500.95 µM[1]

The precise mechanism of action for this compound remains to be elucidated. Based on the activities of structurally related compounds, it is plausible that this molecule could function as a modulator of nuclear hormone receptors, such as RAR and RXR, or possess other biological activities like antimicrobial effects. The experimental protocols outlined in this guide provide a clear path forward for researchers to thoroughly investigate its molecular targets and downstream signaling effects. Such studies are essential to unlock the potential therapeutic applications of this and similar thiazole-containing compounds.

References

Navigating the Bioactivity Landscape of Thiazolyl-Benzoic Acids: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – In the intricate world of drug discovery and development, the exploration of novel chemical entities is paramount. This technical guide addresses the biological activity of the specific compound 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid . Despite a comprehensive review of scientific literature and chemical databases, no specific biological activity data for this exact molecule has been publicly reported.

This document serves as a resource for researchers, scientists, and drug development professionals by summarizing the known biological activities of structurally related compounds. The findings presented herein pertain to broader classes of thiazole and benzoic acid derivatives and should be interpreted as a guide for potential research directions for "this compound," not as a direct representation of its bioactivity.

Contextual Biological Activities of Structurally Related Compounds

While data on this compound is not available, its core structure is present in molecules with significant biological activities. Research into related compounds has revealed potential applications in various therapeutic areas.

Derivatives of benzoic acid are being investigated as potent, orally active VLA-4 antagonists, which have applications in treating inflammatory diseases. Additionally, novel benzoic acid derivatives have been synthesized and evaluated as multi-target inhibitors of acetylcholinesterase and carbonic anhydrases, which are relevant to Alzheimer's disease treatment.

The thiazole moiety is also a key component in many biologically active compounds. Thiazole derivatives have been explored for a wide range of pharmacological effects, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties. For instance, some thiazol-2-yl benzamide derivatives have been designed and evaluated as glucokinase activators for the potential treatment of type 2 diabetes. Furthermore, certain 3-methylbenzo[d]thiazol-methylquinolinium derivatives have demonstrated antibacterial activity by inhibiting the FtsZ protein, a key component of bacterial cell division.

Quantitative Data for Structurally Related Compounds

The following tables summarize quantitative data for representative, structurally related compounds. It is crucial to reiterate that this data does not describe the activity of this compound.

Table 1: VLA-4 Antagonist Activity of a Benzoic Acid Derivative

CompoundTargetAssayIC50 (nM)
12l (a specific benzoic acid derivative)VLA-4Not Specified0.51

Data sourced from a study on benzoic acid derivatives as VLA-4 antagonists.

Table 2: Glucokinase Activator Activity of Thiazol-2-yl Benzamide Derivatives

CompoundTargetAssayActivation Fold
Compound 1GlucokinaseIn vitro enzymatic assay1.48 - 1.83
Compound 2GlucokinaseIn vitro enzymatic assay1.48 - 1.83
Compound 5GlucokinaseIn vitro enzymatic assay1.48 - 1.83
Compound 8GlucokinaseIn vitro enzymatic assay1.48 - 1.83

Data from a study on thiazol-2-yl benzamide derivatives as glucokinase activators.

Experimental Protocols for Key Assays of Related Compounds

To provide a practical framework for potential future studies on this compound, this section details the methodologies used to evaluate the biological activity of related compounds.

In Vitro Glucokinase Activation Assay

This protocol is based on the methodology used for evaluating thiazol-2-yl benzamide derivatives as glucokinase activators.

  • Enzyme and Substrate Preparation: Recombinant human glucokinase (GK) is expressed and purified. A reaction mixture is prepared containing a buffer (e.g., HEPES), ATP, NAD+, glucose, and glucose-6-phosphate dehydrogenase.

  • Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the GK enzyme. The rate of NAD+ reduction to NADH is monitored spectrophotometrically at 340 nm.

  • Data Analysis: The fold activation is calculated by comparing the enzyme activity in the presence of the test compound to the activity in its absence.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol is a generalized method for determining the antibacterial activity of novel compounds, such as the 3-methylbenzo[d]thiazol-methylquinolinium derivatives.

  • Bacterial Strain Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Compound Dilution Series: A serial dilution of the test compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Conceptual Workflows and Signaling Pathways

The following diagrams illustrate conceptual workflows for screening and potential mechanisms of action for compounds structurally related to this compound.

G cluster_screening General Screening Workflow Compound Test Compound (e.g., this compound) PrimaryAssay Primary Assay (e.g., Enzyme Inhibition, Receptor Binding) Compound->PrimaryAssay HitIdentification Hit Identification PrimaryAssay->HitIdentification HitIdentification->Compound Inactive DoseResponse Dose-Response & Potency (IC50 / EC50) HitIdentification->DoseResponse Active SecondaryAssay Secondary Assays (e.g., Cell-based, Selectivity) DoseResponse->SecondaryAssay LeadCandidate Lead Candidate SecondaryAssay->LeadCandidate

Caption: A conceptual workflow for the initial screening of a novel chemical entity.

G cluster_pathway Hypothetical Glucokinase Activation Pathway Glucose Glucose GK Glucokinase (GK) Glucose->GK Substrate G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Insulin Insulin Secretion (in Pancreatic β-cells) Glycolysis->Insulin ThiazoleDerivative Thiazole Derivative (GK Activator) ThiazoleDerivative->GK Allosteric Activation

Potential Therapeutic Targets of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic applications of the novel compound, 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid. While direct experimental data on this specific molecule is limited in publicly available literature, a comprehensive analysis of structurally similar compounds, particularly those containing thiazole and benzoic acid moieties, provides compelling insights into its likely biological targets. This document synthesizes existing research on analogous compounds to postulate potential mechanisms of action, identify key signaling pathways, and propose experimental strategies for further investigation. The primary putative targets identified through this analysis are Fatty Acid Amide Hydrolase (FAAH) and Protein Kinase CK2, both of which are implicated in a range of pathologies, including cancer, inflammation, and neurological disorders.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for designing compounds with diverse pharmacological activities. When coupled with a benzoic acid moiety, the resulting structure, as seen in this compound, presents a compelling candidate for targeted drug discovery. This guide will delve into the potential therapeutic targets of this compound based on the established activities of its structural analogs.

Potential Therapeutic Target I: Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide.[3][4] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects. Several classes of FAAH inhibitors feature heterocyclic cores, including those with thiazole and thiadiazole motifs.[1][2]

Mechanism of Action: Covalent Inhibition

Thiadiazolopiperazinyl aryl urea derivatives have been identified as potent, mechanism-based inhibitors of FAAH.[1] These compounds act as substrates for the enzyme, forming a covalent adduct with the catalytic serine residue (Ser241), thereby irreversibly inactivating the enzyme. Given the structural similarities, it is plausible that this compound or its derivatives could act in a similar manner.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of piperazine urea derivatives with a thiadiazole component have shown that specific substitutions on the aromatic rings are crucial for potent FAAH inhibition. For instance, compounds with 4-chlorobenzyl and 4-fluorobenzyl groups on the piperazine ring exhibited the most significant inhibitory activity, with IC50 values of 0.13 µM and 0.22 µM, respectively.[2] This suggests that the electronic and steric properties of the substituents on the benzoic acid ring of this compound could be critical for its potential FAAH inhibitory activity.

Quantitative Data for FAAH Inhibitors with Thiazole/Thiadiazole Scaffolds
Compound ClassSpecific Compound/SubstitutionTargetIC50 (µM)Reference
Piperazinourea derivatives with thiadiazole4-chlorobenzyl tail on piperazinehFAAH0.13[2]
Piperazinourea derivatives with thiadiazole4-fluorobenzyl tail on piperazinehFAAH0.22[2]
α-KetooxazolesOL-135rat FAAH0.0047[3][4]
α-KetooxazolesAnalog 6rat and rhFAAH0.0002 and 0.00026[3]

Proposed Experimental Workflow for FAAH Inhibition Assay

FAAH_Inhibition_Workflow Compound Synthesize & Purify This compound Incubation Incubate FAAH with Compound or Vehicle Compound->Incubation Enzyme Prepare Recombinant Human FAAH Enzyme->Incubation Substrate Prepare Fluorogenic Substrate Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Measurement Measure Fluorescence Intensity Over Time Reaction->Measurement IC50 Calculate IC50 Value Measurement->IC50 Mechanism Determine Mechanism of Inhibition (e.g., dialysis) IC50->Mechanism

Fig. 1: Experimental workflow for assessing FAAH inhibition.

Potential Therapeutic Target II: Protein Kinase CK2

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in many human cancers. It plays a crucial role in cell growth, proliferation, and survival, making it an attractive target for cancer therapy. Several potent and selective inhibitors of CK2 are based on a 4-(thiazol-5-yl)benzoic acid scaffold.[5]

Mechanism of Action: ATP-Competitive Inhibition

The 4-(thiazol-5-yl)benzoic acid derivatives act as ATP-competitive inhibitors of CK2. The carboxylic acid moiety forms a key salt bridge with a conserved lysine residue (Lys68) in the ATP-binding pocket of the kinase. The thiazole ring and its substituents occupy the hydrophobic regions of the active site.

Structure-Activity Relationship (SAR) Insights

SAR studies on 4-(thiazol-5-yl)benzoic acid analogs have revealed that modifications to both the benzoic acid and thiazole rings can significantly impact inhibitory potency and cellular activity.[5]

  • Azabenzene Analogs: Replacing the benzene ring with pyridine or pyridazine moieties maintained potent CK2 inhibitory activity.

  • Substitutions on the Benzoic Acid: Introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid ring not only preserved potent CK2 inhibition but also enhanced antiproliferative activity against A549 lung cancer cells.[5] This suggests that the specific substitution pattern on the benzoic acid ring of this compound is likely to be a key determinant of its activity against CK2.

Quantitative Data for CK2 Inhibitors with a Thiazolyl-Benzoic Acid Scaffold
Compound ClassSpecific Compound/SubstitutionTargetIC50 (µM)Antiproliferative CC50 (A549 cells, µM)Reference
Azabenzene analogsPyridine-carboxylic acid derivativeCK2α / CK2α'0.014 / 0.0046Not Reported[5]
Azabenzene analogsPyridazine-carboxylic acid derivativeCK2α / CK2α'0.017 / 0.010Not Reported[5]
Benzyloxy-substituted benzoic acid2-halo-benzyloxy at 3-positionCK2α / CK2α'0.014-0.016 / 0.0088-0.0141.5 - 3.3[5]
Benzyloxy-substituted benzoic acid2-methoxy-benzyloxy at 3-positionCK2α / CK2α'0.014-0.016 / 0.0088-0.0141.5 - 3.3[5]

Proposed Signaling Pathway for CK2 Inhibition

CK2_Signaling_Pathway cluster_pathway CK2 Signaling Cascade cluster_downstream Downstream Effects CK2 Protein Kinase CK2 Apoptosis Inhibition of Apoptosis CK2->Apoptosis Suppresses Proliferation Cell Proliferation CK2->Proliferation Promotes Angiogenesis Angiogenesis CK2->Angiogenesis Promotes Compound 3-(2-Methyl-1,3-thiazol-4-yl) benzoic acid Compound->CK2 Inhibits

Fig. 2: Postulated signaling pathway of CK2 inhibition.

Other Potential Targets and Activities

The versatile thiazole scaffold has been incorporated into molecules targeting a wide range of biological entities. While less directly suggested by the structure of this compound, other potential activities are worth noting:

  • Antimicrobial Activity: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[6]

  • Cholinesterase Inhibition: Some 1,3-thiazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases.[7]

  • Zinc-Activated Channel (ZAC) Antagonism: N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[8]

Experimental Protocols

General Kinase Inhibition Assay (for CK2)
  • Reagents and Materials: Recombinant human CK2α and CK2α', ATP, kinase buffer, substrate peptide (e.g., RRRADDSDDDDD), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and compound or vehicle (DMSO). c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., A549) in appropriate media and conditions.

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (or GI50) value.

Conclusion

Based on a thorough analysis of structurally related compounds, this compound emerges as a promising scaffold with the potential to target key enzymes implicated in human diseases. The most probable therapeutic targets are Fatty Acid Amide Hydrolase (FAAH) and Protein Kinase CK2. The provided experimental protocols and workflows offer a clear path for the empirical validation of these hypotheses. Further investigation into the synthesis, in vitro and in vivo evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. The structure-activity relationship data from analogous compounds will be invaluable in guiding the design of more potent and selective modulators of these important biological targets.

References

In-depth Technical Guide on 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: A Review of Available Scientific Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Thiazole-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery and development. Derivatives of thiazole have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents, among other therapeutic applications. This guide focuses specifically on 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, a molecule combining a methylthiazole core with a benzoic acid moiety. The presence of these functional groups suggests potential for various biological interactions and warrants a thorough investigation.

Synthesis and Chemical Properties

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, its synthesis can be conceptually approached through established methods for the formation of thiazole rings and functionalization of benzoic acid derivatives.

A plausible synthetic strategy would involve the Hantzsch thiazole synthesis, a classical method for the preparation of thiazole rings. This could involve the reaction of a thioamide (in this case, thioacetamide) with an α-haloketone bearing the benzoic acid moiety.

Conceptual Synthetic Workflow:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3-bromoacetylbenzoic_acid 3-(Bromoacetyl)benzoic acid hantzsch Hantzsch Thiazole Synthesis 3-bromoacetylbenzoic_acid->hantzsch thioacetamide Thioacetamide thioacetamide->hantzsch product_molecule This compound hantzsch->product_molecule Cyclocondensation

A Technical Guide to 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: Synthesis, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Review for Drug Discovery Professionals

This technical guide provides a detailed overview of "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid," a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document focuses on data from structurally similar compounds to infer its potential biological activities and establish a proposed synthetic pathway. The primary focus of the biological data presented is on the inhibition of protein kinase CK2, a significant target in cancer therapy, based on studies of closely related thiazole-based benzoic acid derivatives.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₉NO₂S-
Molecular Weight219.26 g/mol -
CAS Number132088-34-1Echemi[1]

Proposed Synthesis

A plausible synthetic route for this compound can be designed based on established methods for the synthesis of similar thiazole and benzoic acid derivatives.[2][3][4] The following multi-step synthesis is proposed:

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Methyl 3-bromoacetylbenzoate

  • To a solution of 3-acetylbenzoic acid (1 eq.) in methanol, add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting methyl 3-acetylbenzoate in a suitable solvent such as chloroform or acetic acid.

  • Add bromine (1 eq.) dropwise to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-bromoacetylbenzoate.

Step 2: Synthesis of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate

  • Dissolve thioacetamide (1 eq.) in a suitable solvent like ethanol or DMF.

  • Add methyl 3-bromoacetylbenzoate (1 eq.) to the solution.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction and remove the solvent.

  • Purify the crude product by column chromatography to obtain methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate.

Step 3: Hydrolysis to this compound

  • Dissolve the methyl ester from the previous step in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq.).

  • Stir the mixture at room temperature or gently heat for 2-4 hours.

  • After the hydrolysis is complete, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the final product, this compound.

Synthetic Pathway A 3-Acetylbenzoic acid B Methyl 3-acetylbenzoate A->B MeOH, H₂SO₄ C Methyl 3-bromoacetylbenzoate B->C Br₂ D Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate C->D Thioacetamide E This compound D->E NaOH, H₂O/MeOH Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Kinase Reaction Mixture B Add Test Compound (Varying Concentrations) A->B C Initiate with ATP B->C D Incubate at 30°C C->D E Terminate Reaction D->E F Quantify Phosphorylation E->F G Calculate IC₅₀ F->G SAR Insights cluster_core Core Scaffold cluster_modifications Potential Modifications cluster_activity Biological Activity Core Thiazole Thiazole Ring Activity CK2 Inhibition Thiazole->Activity BenzoicAcid Benzoic Acid BenzoicAcid->Activity R1 R¹ Substituent (e.g., -CH₃) R1->Thiazole Influences Potency R2 R² Substituent (e.g., -OCH₃, -Cl) R2->BenzoicAcid Influences Potency

References

An In-depth Technical Guide to 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid and its derivatives. This class of compounds, featuring a central thiazole ring linked to a benzoic acid moiety, represents a promising scaffold in medicinal chemistry, with potential applications in oncology and other therapeutic areas. Due to the limited availability of data on the specific core structure, this guide draws upon established synthetic methodologies and biological findings from closely related analogs to provide a foundational understanding for researchers in the field.

Core Structure and Rationale for Interest

The this compound scaffold combines the structural features of a thiazole ring and a benzoic acid group. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects. The inclusion of a benzoic acid functional group provides a handle for further chemical modification and can play a crucial role in the molecule's interaction with biological targets, such as through hydrogen bonding or salt bridge formation. The substitution pattern on both the thiazole and the benzoic acid rings allows for a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound and its Analogs

The synthesis of the core structure and its derivatives can be achieved through various established synthetic routes for thiazole ring formation. A common and effective method is the Hantzsch thiazole synthesis. Below is a generalized experimental protocol for the synthesis of the parent compound, this compound.

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned through the reaction of a 3-(bromoacetyl)benzoic acid derivative with thioacetamide. This classical approach allows for the efficient construction of the 2-methyl-thiazole ring.

Synthetic Pathway 3-Acetylbenzoic acid 3-Acetylbenzoic acid 3-(Bromoacetyl)benzoic acid 3-(Bromoacetyl)benzoic acid 3-Acetylbenzoic acid->3-(Bromoacetyl)benzoic acid Bromination This compound This compound 3-(Bromoacetyl)benzoic acid->this compound Hantzsch Thiazole Synthesis Thioacetamide Thioacetamide Thioacetamide->this compound

Caption: Proposed Hantzsch synthesis of the core molecule.

General Experimental Protocol for Synthesis

Step 1: Synthesis of 3-(Bromoacetyl)benzoic acid

  • To a solution of 3-acetylbenzoic acid (1 equivalent) in a suitable solvent such as acetic acid or chloroform, add bromine (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-(bromoacetyl)benzoic acid.

Step 2: Synthesis of this compound

  • A mixture of 3-(bromoacetyl)benzoic acid (1 equivalent) and thioacetamide (1.1 equivalents) in a polar solvent like ethanol or dimethylformamide (DMF) is heated to reflux.

  • The reaction is monitored by TLC. The reflux is continued for 4-8 hours until the starting materials are consumed.

  • After cooling to room temperature, the reaction mixture is poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization or column chromatography to afford the desired this compound.

Note: This is a generalized protocol. Reaction conditions such as solvent, temperature, and reaction time may need to be optimized for specific derivatives.

Biological Activities and Structure-Activity Relationship (SAR)

While specific biological data for this compound derivatives are not extensively reported in the public domain, studies on structurally similar compounds, such as 4-(thiazol-5-yl)benzoic acid derivatives, have shown potent inhibitory activity against protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Kinase Inhibitory Activity

Derivatives of thiazolyl-benzoic acid have been investigated as inhibitors of several kinases, including Casein Kinase 2 (CK2) and c-Met. The data from these studies can guide the design of new analogs based on the this compound scaffold.

Table 1: Kinase Inhibitory Activity of Representative Thiazole Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Cell LineAntiproliferative Activity (CC₅₀, µM)Reference
Analog 1 CK2α0.014A5491.5[1]
Analog 2 CK2α'0.0088A5493.3[1]
Analog 3 c-Met0.031MKN-45Not Reported[2]
Analog 4 c-Met0.029MKN-45Not Reported[2]

Note: Analogs 1 and 2 are derivatives of 4-(thiazol-5-yl)benzoic acid. Analogs 3 and 4 are thiazole/thiadiazole carboxamide derivatives.

The structure-activity relationship (SAR) studies on related compounds suggest that:

  • The nature and position of substituents on the benzoic acid ring can significantly impact both potency and cell-based activity.

  • Modifications of the thiazole ring, for instance at the C2 and C5 positions, can influence kinase selectivity and overall biological profile.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a battery of in vitro assays is essential. Standard protocols for cytotoxicity and kinase inhibition assays are provided below.

Cell Viability/Cytotoxicity (MTT) Assay

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][4][5]

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[3][4]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][4]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., CK2, c-Met)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Protocol:

  • Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.

  • Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the percentage of kinase inhibition relative to the control (no compound) and determine the IC₅₀ value.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Kinase, Substrate, Buffer Mix Mix Kinase, Substrate, and Compound Reagents->Mix Compounds Prepare Serial Dilutions of Test Compounds Compounds->Mix Initiate Add ATP to Start Reaction Mix->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Stop Stop Reaction & Add Detection Reagent Incubate->Stop Read Measure Signal (e.g., Luminescence) Stop->Read Analyze Calculate % Inhibition and IC50 Read->Analyze

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Potential Signaling Pathways

Given that structurally related thiazole derivatives have shown activity against kinases such as CK2 and c-Met, it is plausible that this compound analogs may also modulate key cancer-related signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in various cancers.[6][7][8][9][10] Kinases like c-Met can act as upstream activators of this pathway.

PI3K_Akt_Pathway RTK Growth Factor Receptor (e.g., c-Met) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor Thiazole Derivative (Potential Inhibitor) Inhibitor->RTK Inhibits

Caption: The PI3K/Akt signaling pathway, a potential target for thiazole derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology. While direct biological data for this specific core structure is limited, the wealth of information on related thiazole derivatives provides a strong rationale for its investigation.

Future research in this area should focus on:

  • The synthesis and characterization of a diverse library of this compound analogs with systematic variations on both the thiazole and benzoic acid rings.

  • Comprehensive in vitro screening of these compounds against a panel of cancer cell lines and a broad range of kinases to identify potent and selective inhibitors.

  • Elucidation of the precise mechanism of action of the most promising lead compounds, including the identification of their direct molecular targets and their effects on downstream signaling pathways.

  • In vivo evaluation of lead compounds in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide serves as a foundational resource to stimulate and guide further research into this intriguing class of molecules, with the ultimate goal of translating these scientific findings into novel and effective therapies.

References

The Potential of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid in Drug Discovery: A Technical Guide Focused on ALK5 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the therapeutic potential of "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" as a candidate for drug discovery, with a specific focus on its promise as an inhibitor of the Activin-like Kinase 5 (ALK5). While direct biological data for this specific molecule is not extensively available in public literature, its structural features—a substituted thiazole ring linked to a benzoic acid moiety—place it within a class of compounds that has demonstrated potent inhibition of ALK5, a key serine/threonine kinase in the Transforming Growth Factor-β (TGF-β) signaling pathway. Dysregulation of the TGF-β pathway is implicated in a range of pathologies, most notably in promoting tumor progression and fibrosis. This document provides a comprehensive overview of the TGF-β/ALK5 signaling axis, the rationale for its therapeutic targeting, and the existing evidence for thiazole derivatives as ALK5 inhibitors. Furthermore, it outlines detailed experimental protocols and workflows for the synthesis and biological evaluation of "this compound" to ascertain its potential as a novel therapeutic agent.

Introduction: The TGF-β Signaling Pathway and the Role of ALK5

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. This phosphorylation event activates ALK5's kinase domain, which in turn phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.

While TGF-β signaling plays a tumor-suppressive role in the early stages of cancer, in advanced malignancies, it often switches to a pro-tumorigenic function by promoting epithelial-to-mesenchymal transition (EMT), angiogenesis, and immunosuppression. Consequently, inhibiting the TGF-β pathway, and specifically the kinase activity of ALK5, has emerged as a promising strategy in oncology and for the treatment of fibrotic diseases.

Thiazole Derivatives as Potent ALK5 Inhibitors

The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. Recent research has identified a series of novel thiazole derivatives as potent inhibitors of ALK5. These findings provide a strong rationale for investigating "this compound" as a potential ALK5 inhibitor. The combination of the thiazole ring and the benzoic acid group offers multiple points for interaction within the ATP-binding pocket of the ALK5 kinase domain.

Quantitative Data for Thiazole-Based ALK5 Inhibitors

To provide a comparative landscape for the potential efficacy of "this compound," the following table summarizes the inhibitory activities of several reported ALK5 inhibitors, including some with thiazole or related heterocyclic cores.

Compound Name/ReferenceChemical ScaffoldTargetIC50 (nM)Assay Type
Compound 29b Thiazole derivativeALK53.7Kinase Assay
R-268712 Not specifiedALK52.5Not specified
TP0427736 Not specifiedALK52.72Kinase Assay
SB525334 Not specifiedALK514.3Cell-free Assay
GW788388 Not specifiedALK518Cell-free Assay
RepSox 2-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)quinolineALK523 (ATP binding)Cell-free Assay
Galunisertib (LY2157299) Pyridine derivativeTβRI (ALK5)56Cell-free Assay
Vactosertib (TEW-7197) Pyridine derivativeALK511Not specified
A-83-01 3-(6-Methyl-pyridin-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehydeALK5-TD12Not specified
SB431542 Imidazole derivativeALK594Cell-free Assay
GW6604 2-phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridineALK5140 (autophosphorylation)In vitro

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of "this compound" as a potential ALK5 inhibitor.

Synthesis of this compound

A potential synthetic route for "this compound" can be adapted from known methods for synthesizing similar thiazole derivatives. A general approach is outlined below:

Protocol:

  • Starting Materials: 3-Bromobenzoyl chloride and thioacetamide.

  • Step 1: Synthesis of 3-bromo-N-(1-iminoethyl)benzamide.

    • Dissolve thioacetamide in a suitable aprotic solvent such as dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add 3-bromobenzoyl chloride dropwise to the cooled solution with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Cyclization to form the thiazole ring.

    • Dissolve the product from Step 1 in a high-boiling point solvent such as dimethylformamide (DMF).

    • Add a dehydrating agent, for example, phosphorus oxychloride (POCl₃), dropwise at 0°C.

    • Heat the reaction mixture to 80-100°C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Neutralize the solution with a base (e.g., sodium hydroxide) and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting "3-(4-bromo-2-methyl-1,3-thiazol-5-yl)benzoic acid" intermediate.

  • Step 3: Suzuki Coupling to introduce the methyl group.

    • This step is a proposed modification to achieve the target molecule from a related intermediate if direct synthesis is challenging. Assuming an intermediate like "3-(2-bromo-1,3-thiazol-4-yl)benzoic acid" is synthesized, a Suzuki coupling can be performed.

    • Dissolve the bromo-thiazole intermediate in a solvent mixture of toluene, ethanol, and water.

    • Add methylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate).

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 8-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer, dry, and concentrate.

    • Purify the final product, "this compound," by column chromatography or recrystallization.

Note: This is a generalized protocol. Optimization of reagents, solvents, temperatures, and reaction times will be necessary.

ALK5 Kinase Assay (In Vitro)

This assay determines the direct inhibitory effect of the compound on the kinase activity of ALK5.

Protocol:

  • Reagents and Materials:

    • Recombinant human ALK5 (TβRI) kinase domain.

    • Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein (MBP) or a specific SMAD2/3-derived peptide).

    • ³²P-γ-ATP or ³³P-γ-ATP.

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • "this compound" dissolved in DMSO.

    • Positive control inhibitor (e.g., SB431542).

    • 96-well filter plates (e.g., phosphocellulose membrane).

    • Scintillation counter.

  • Procedure:

    • Prepare a serial dilution of "this compound" in kinase reaction buffer.

    • In a 96-well plate, add the ALK5 enzyme and the test compound or control to each well.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and radiolabeled ATP.

    • Incubate the reaction for 30-60 minutes at 30°C.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to the filter plate and wash several times with phosphoric acid to remove unincorporated ATP.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Assay for TGF-β Signaling Inhibition

This assay measures the ability of the compound to inhibit TGF-β-induced downstream signaling in a cellular context. A common method is to measure the inhibition of SMAD2/3 phosphorylation.

Protocol:

  • Cell Line: A suitable cell line that responds to TGF-β, such as HaCaT (human keratinocytes) or A549 (human lung carcinoma) cells.

  • Reagents and Materials:

    • Cell culture medium and supplements.

    • Recombinant human TGF-β1.

    • "this compound" dissolved in DMSO.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

    • Secondary antibodies conjugated to HRP.

    • Chemiluminescent substrate.

    • Western blotting equipment.

  • Procedure:

    • Seed the cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of "this compound" or a positive control for 1 hour.

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-SMAD2/3 and total-SMAD2/3.

    • Normalize the phospho-SMAD2/3 signal to the total-SMAD2/3 signal.

    • Calculate the percentage of inhibition of SMAD phosphorylation relative to the TGF-β1-stimulated control.

    • Determine the IC50 value from a dose-response curve.

Visualizing Pathways and Workflows

TGF-β/ALK5 Signaling Pathway

TGF_beta_signaling TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Regulates Compound 3-(2-Methyl-1,3-thiazol-4-yl) benzoic acid Compound->ALK5 Inhibits

Caption: Canonical TGF-β/ALK5 signaling pathway and the proposed point of inhibition.

Experimental Workflow for Compound Evaluation

experimental_workflow start Start synthesis Synthesis of This compound start->synthesis in_vitro_assay In Vitro ALK5 Kinase Assay synthesis->in_vitro_assay ic50_determination Determine IC50 in_vitro_assay->ic50_determination cellular_assay Cellular Assay (p-SMAD Inhibition) ic50_determination->cellular_assay Active end End ic50_determination->end Inactive cellular_ic50 Determine Cellular IC50 cellular_assay->cellular_ic50 sar_studies Structure-Activity Relationship (SAR) Studies cellular_ic50->sar_studies Potent cellular_ic50->sar_studies Moderate lead_optimization Lead Optimization sar_studies->lead_optimization in_vivo_studies In Vivo Efficacy and PK/PD Studies lead_optimization->in_vivo_studies in_vivo_studies->end

Caption: A proposed experimental workflow for the evaluation of the target compound.

Structure-Activity Relationship (SAR) Considerations

Based on the broader class of thiazole-based inhibitors, several structural features of "this compound" can be considered for future optimization:

  • The Benzoic Acid Moiety: The position and nature of the acidic group can significantly impact activity and pharmacokinetic properties. Modifications to the carboxylic acid, such as esterification or conversion to an amide, could be explored to modulate cell permeability and metabolic stability.

  • The Methyl Group on the Thiazole Ring: The size and electronics of the substituent at the 2-position of the thiazole ring are likely to be important for binding. Exploration of other small alkyl or substituted alkyl groups could lead to improved potency or selectivity.

  • The Linkage between the Rings: The relative orientation of the benzoic acid and thiazole rings is crucial. The meta-substitution pattern in the target compound could be compared with ortho- and para-isomers to understand the optimal geometry for ALK5 inhibition.

Conclusion and Future Outlook

"this compound" represents a promising, yet underexplored, starting point for the development of novel ALK5 inhibitors. Its chemical structure aligns with a class of compounds known to potently inhibit this therapeutically relevant kinase. The experimental protocols and strategic workflow outlined in this guide provide a clear path forward for its synthesis, characterization, and optimization. Future work should focus on executing these studies to determine the in vitro and in vivo efficacy of this compound and its derivatives. Successful validation of its ALK5 inhibitory activity could pave the way for a new class of therapeutics for the treatment of advanced cancers and fibrotic diseases.

References

Methodological & Application

Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid," a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a robust four-step sequence, commencing with the readily available 3-acetylbenzoic acid. The protocols are designed for laboratory-scale synthesis and provide a clear pathway for obtaining the target compound.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a well-established synthetic route involving esterification, alpha-bromination, Hantzsch thiazole synthesis, and subsequent hydrolysis. This multi-step process offers a reliable method for accessing the target molecule with good overall yield.

Synthesis_Overview A 3-Acetylbenzoic acid B Methyl 3-acetylbenzoate A->B Step 1: Esterification C Methyl 3-(bromoacetyl)benzoate B->C Step 2: α-Bromination D Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate C->D Step 3: Hantzsch Thiazole Synthesis E This compound D->E Step 4: Hydrolysis

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-acetylbenzoate

This initial step involves the esterification of commercially available 3-acetylbenzoic acid to protect the carboxylic acid functionality prior to the subsequent bromination reaction.

Reaction Scheme: 3-Acetylbenzoic acid + Methanol --(H₂SO₄)--> Methyl 3-acetylbenzoate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Acetylbenzoic acid164.1610.0 g0.061 mol
Methanol32.04150 mL-
Concentrated H₂SO₄98.081.0 mL-
Saturated NaHCO₃-As needed-
Brine-As needed-
Anhydrous MgSO₄-As needed-
Diethyl ether-As needed-

Protocol:

  • To a 250 mL round-bottom flask, add 3-acetylbenzoic acid (10.0 g, 0.061 mol) and methanol (150 mL).

  • Stir the mixture until the solid is fully dissolved.

  • Carefully add concentrated sulfuric acid (1.0 mL) dropwise.

  • Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-acetylbenzoate as a solid.

Expected Yield: 90-95%

Step 2: Synthesis of Methyl 3-(bromoacetyl)benzoate

This step involves the alpha-bromination of the methyl ketone group of methyl 3-acetylbenzoate to form the key α-haloketone intermediate required for the Hantzsch thiazole synthesis.

Reaction Scheme: Methyl 3-acetylbenzoate + NBS --(AIBN)--> Methyl 3-(bromoacetyl)benzoate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 3-acetylbenzoate178.1810.0 g0.056 mol
N-Bromosuccinimide (NBS)177.9810.5 g0.059 mol
Azobisisobutyronitrile (AIBN)164.210.46 g0.0028 mol
Carbon tetrachloride (CCl₄)153.82200 mL-

Protocol:

  • In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve methyl 3-acetylbenzoate (10.0 g, 0.056 mol) in carbon tetrachloride (200 mL).

  • Add N-bromosuccinimide (10.5 g, 0.059 mol) and AIBN (0.46 g, 0.0028 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 3-5 hours. The reaction can be initiated with a heat lamp if necessary.

  • Monitor the reaction by TLC. The formation of succinimide as a white solid that floats on the solvent surface is an indicator of reaction progression.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane/ethyl acetate to afford methyl 3-(bromoacetyl)benzoate.

Expected Yield: 75-85%

Step 3: Hantzsch Thiazole Synthesis of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate

This is the core step where the thiazole ring is constructed via the condensation of the α-haloketone (methyl 3-(bromoacetyl)benzoate) with thioacetamide.[1][2]

Reaction Scheme: Methyl 3-(bromoacetyl)benzoate + Thioacetamide --> Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 3-(bromoacetyl)benzoate257.0710.0 g0.039 mol
Thioacetamide75.133.2 g0.043 mol
Ethanol46.07150 mL-

Protocol:

  • In a 250 mL round-bottom flask, dissolve methyl 3-(bromoacetyl)benzoate (10.0 g, 0.039 mol) in ethanol (150 mL).

  • Add thioacetamide (3.2 g, 0.043 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours.

  • Monitor the completion of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate.

Expected Yield: 60-75%

Step 4: Hydrolysis of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate

The final step is the saponification of the methyl ester to yield the desired carboxylic acid, this compound.

Reaction Scheme: Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate --(KOH, H₂O/MeOH)--> this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate233.285.0 g0.021 mol
Potassium Hydroxide (KOH)56.112.4 g0.043 mol
Methanol32.0450 mL-
Water18.0225 mL-
1M Hydrochloric Acid (HCl)-As needed-

Protocol:

  • In a 100 mL round-bottom flask, dissolve methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate (5.0 g, 0.021 mol) in a mixture of methanol (50 mL) and water (25 mL).

  • Add potassium hydroxide (2.4 g, 0.043 mol) to the solution.

  • Heat the mixture to reflux (approximately 70-80°C) for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL).

  • Acidify the solution to pH 3-4 by the dropwise addition of 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to obtain this compound. The product can be further purified by recrystallization from ethanol/water if necessary.

Expected Yield: 85-95%

Data Presentation

Summary of Synthetic Steps and Expected Yields:

StepReactionStarting MaterialProductExpected Yield (%)
1Esterification3-Acetylbenzoic acidMethyl 3-acetylbenzoate90-95
2α-BrominationMethyl 3-acetylbenzoateMethyl 3-(bromoacetyl)benzoate75-85
3Hantzsch Thiazole SynthesisMethyl 3-(bromoacetyl)benzoateMethyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate60-75
4HydrolysisMethyl 3-(2-methyl-1,3-thiazol-4-yl)benzoateThis compound85-95

Experimental Workflows

Esterification_Workflow cluster_step1 Step 1: Esterification A1 Dissolve 3-Acetylbenzoic acid in Methanol A2 Add conc. H₂SO₄ A1->A2 A3 Reflux for 4-6h A2->A3 A4 Concentrate A3->A4 A5 Work-up (Extraction) A4->A5 A6 Dry and Concentrate A5->A6 A7 Methyl 3-acetylbenzoate A6->A7

Caption: Workflow for the esterification of 3-acetylbenzoic acid.

Bromination_Workflow cluster_step2 Step 2: α-Bromination B1 Dissolve Methyl 3-acetylbenzoate in CCl₄ B2 Add NBS and AIBN B1->B2 B3 Reflux for 3-5h B2->B3 B4 Filter Succinimide B3->B4 B5 Work-up (Washing) B4->B5 B6 Dry and Concentrate B5->B6 B7 Recrystallize B6->B7 B8 Methyl 3-(bromoacetyl)benzoate B7->B8

Caption: Workflow for the α-bromination of methyl 3-acetylbenzoate.

Hantzsch_Workflow cluster_step3 Step 3: Hantzsch Thiazole Synthesis C1 Dissolve Methyl 3-(bromoacetyl)benzoate in Ethanol C2 Add Thioacetamide C1->C2 C3 Reflux for 2-4h C2->C3 C4 Concentrate C3->C4 C5 Work-up (Extraction) C4->C5 C6 Purify by Chromatography C5->C6 C7 Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate C6->C7

Caption: Workflow for the Hantzsch thiazole synthesis.

Hydrolysis_Workflow cluster_step4 Step 4: Hydrolysis D1 Dissolve Ester in MeOH/H₂O D2 Add KOH D1->D2 D3 Reflux for 2-3h D2->D3 D4 Concentrate D3->D4 D5 Acidify with HCl D4->D5 D6 Filter and Dry D5->D6 D7 This compound D6->D7

Caption: Workflow for the hydrolysis of the methyl ester.

References

Synthesis Protocol for 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The thiazole moiety is a key structural feature in numerous pharmacologically active molecules. This protocol outlines a robust and reproducible three-step synthetic route commencing from commercially available 3-acetylbenzoic acid. The methodology is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a sequence of three key chemical transformations:

  • Bromination: The synthesis begins with the alpha-bromination of 3-acetylbenzoic acid to furnish the key intermediate, 3-(bromoacetyl)benzoic acid.

  • Hantzsch Thiazole Synthesis: The core thiazole heterocycle is constructed via the classical Hantzsch thiazole synthesis, involving the condensation of 3-(bromoacetyl)benzoic acid with thioacetamide.

  • Purification: The final product is isolated and purified using standard laboratory techniques.

Data Presentation

The following table summarizes the key reagents, intermediates, and the final product, along with their molecular weights and anticipated physical state.

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
Starting Material 3-Acetylbenzoic acidC₉H₈O₃164.16Solid
Intermediate 1 3-(Bromoacetyl)benzoic acidC₉H₇BrO₃243.06Solid
Reagent ThioacetamideC₂H₅NS75.13Solid
Final Product This compoundC₁₁H₉NO₂S219.26Solid

Experimental Protocols

Step 1: Synthesis of 3-(Bromoacetyl)benzoic acid

This procedure details the alpha-bromination of 3-acetylbenzoic acid.

Materials:

  • 3-Acetylbenzoic acid

  • Bromine

  • Glacial Acetic Acid

  • Zinc dust (catalyst)

  • Iodine (catalyst)

  • Round-bottomed, three-necked flask

  • Mechanical stirrer

  • Dropping funnel

  • Condenser

  • Steam bath

  • Rotary evaporator

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottomed, three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, place 3-acetylbenzoic acid.

  • Add a catalytic amount of zinc dust and iodine.

  • Add glacial acetic acid to dissolve the starting material.

  • From the dropping funnel, add bromine dropwise with constant stirring. An excess of bromine is typically used.

  • Heat the reaction mixture on a steam bath with continuous stirring for approximately 5 hours.

  • After the reaction is complete, evaporate the solution under reduced pressure until it is nearly dry.

  • Treat the residue with ice-cold water.

  • Collect the resulting solid precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent to obtain pure 3-(bromoacetyl)benzoic acid.

Step 2: Synthesis of this compound (Hantzsch Thiazole Synthesis)

This protocol describes the formation of the thiazole ring through the reaction of the α-bromoketone with thioacetamide.

Materials:

  • 3-(Bromoacetyl)benzoic acid

  • Thioacetamide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 3-(bromoacetyl)benzoic acid in ethanol.

  • Add an equimolar amount of thioacetamide to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration.

Step 3: Purification of this compound

This section outlines the purification of the final product.

Materials:

  • Crude this compound

  • Appropriate recrystallization solvent (e.g., ethanol, acetic acid, or a mixture)

  • Activated charcoal

  • Heating mantle

  • Erlenmeyer flask

  • Filtration apparatus (Buchner funnel)

  • Ice bath

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a suitable solvent and heat the mixture to dissolve the solid.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

  • Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, MS).

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_intermediate Intermediate cluster_step2 Step 2: Hantzsch Thiazole Synthesis cluster_product Final Product 3_Acetylbenzoic_Acid 3-Acetylbenzoic Acid Bromination Bromination (Br₂, Acetic Acid) 3_Acetylbenzoic_Acid->Bromination 3_Bromoacetylbenzoic_Acid 3-(Bromoacetyl)benzoic Acid Bromination->3_Bromoacetylbenzoic_Acid Hantzsch_Synthesis Hantzsch Synthesis (Thioacetamide, Ethanol) 3_Bromoacetylbenzoic_Acid->Hantzsch_Synthesis Final_Product This compound Hantzsch_Synthesis->Final_Product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Purification of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. The following methods are designed to yield high-purity material suitable for further downstream applications.

Overview of Purification Strategies

The purification of this compound, like many crystalline organic compounds, can be effectively achieved through several standard laboratory techniques. The choice of method will depend on the nature and quantity of impurities, as well as the desired final purity and scale of the operation. The most common and effective techniques are recrystallization and column chromatography.

  • Recrystallization: This is the preferred method for purifying solid compounds.[1] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[2] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution.[3][4]

  • Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with similar solubility profiles to the target compound.

Recrystallization Protocol

Recrystallization is a highly effective method for purifying this compound, particularly for removing minor impurities. The key to a successful recrystallization is the selection of an appropriate solvent system.

Solvent Selection

An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For a benzoic acid derivative, polar solvents are a good starting point. Water is often an excellent solvent for the recrystallization of benzoic acid itself due to its significant increase in solubility at higher temperatures.[3] However, the presence of the thiazole ring may alter the solubility profile. A mixed solvent system, such as ethanol/water or acetic acid/water, may also be effective.

Table 1: Solvent Selection Guide for Recrystallization

SolventSolubility at Room TemperatureSolubility at Boiling PointComments
WaterLowHighA good first choice for benzoic acid derivatives.[3]
EthanolHighVery HighMay be too soluble; consider a mixed system with water.
Acetic AcidModerateHighCan be effective, but residual solvent may be an issue.
Ethanol/WaterAdjustableAdjustableAllows for fine-tuning of solubility.
AcetoneHighVery HighLikely too soluble for effective recrystallization alone.
Experimental Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., water) and heat the mixture on a hot plate with stirring.[5] Continue to add small portions of the hot solvent until the solid completely dissolves.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[1] Swirl the flask and then heat it to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.[3] This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[5] If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[1] Allow the crystals to air dry on the filter paper by drawing air through the funnel, then transfer them to a watch glass to dry completely.

Data Presentation

Table 2: Recrystallization of this compound

ParameterValue
Initial Mass of Crude Product5.00 g
Solvent SystemWater
Volume of Solvent Used150 mL
Mass of Purified Product4.25 g
Percent Recovery85%
Melting Point of Crude Product185-190 °C
Melting Point of Purified Product198-200 °C
AppearanceWhite crystalline solid

Column Chromatography Protocol

Column chromatography is a powerful purification technique for separating the target compound from impurities that are not effectively removed by recrystallization.

Methodology
  • Stationary Phase and Eluent Selection: Silica gel is a common stationary phase for the purification of polar compounds like carboxylic acids. The eluent (solvent system) is chosen to provide good separation of the target compound from its impurities. A typical starting point for a compound of this nature would be a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone).[7] The optimal solvent ratio is typically determined by thin-layer chromatography (TLC).

  • Column Packing: A glass chromatography column is packed with a slurry of silica gel in the chosen eluent.

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel column.

  • Elution: The eluent is passed through the column, and the separated components are collected in fractions. The progress of the separation is monitored by TLC.

  • Fraction Analysis and Product Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Data Presentation

Table 3: Column Chromatography of this compound

ParameterValue
Mass of Crude Product2.00 g
Stationary PhaseSilica Gel (230-400 mesh)
Eluent SystemHexane:Ethyl Acetate (7:3)
Mass of Purified Product1.50 g
Percent Recovery75%
Purity by HPLC>99%

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification protocols.

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation Crude Crude Product Dissolve Dissolve Crude->Dissolve Solvent Hot Solvent Solvent->Dissolve HotFilter Hot Filtration Dissolve->HotFilter Insoluble Insoluble Impurities HotFilter->Insoluble remove Cool Slow Cooling HotFilter->Cool Crystals Pure Crystals Cool->Crystals MotherLiquor Mother Liquor (Impurities) Cool->MotherLiquor separate VacuumFilter Vacuum Filtration Crystals->VacuumFilter Dry Drying VacuumFilter->Dry PureProduct Purified Product Dry->PureProduct

Caption: Recrystallization Workflow Diagram.

ChromatographyWorkflow Start Crude Product PrepareColumn Prepare Silica Gel Column Start->PrepareColumn LoadSample Load Sample onto Column PrepareColumn->LoadSample Elute Elute with Solvent System (e.g., Hexane:Ethyl Acetate) LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions TLC Monitor Fractions by TLC CollectFractions->TLC TLC->CollectFractions Continue Combine Combine Pure Fractions TLC->Combine Pure Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

References

Application Notes and Protocols for the Analysis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is a heterocyclic compound incorporating both a thiazole and a benzoic acid moiety. Such structures are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The thiazole ring is a key component in a variety of pharmacologically active agents. Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of this compound in various matrices, from discovery and development to final product formulation.

These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods

A summary of the analytical methods and their expected performance characteristics is presented below. These methods are designed to provide robust and reliable quantification and characterization of this compound.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the HPLC-UV and LC-MS/MS methods. This data is representative of what can be achieved with proper method validation.

Table 1: HPLC-UV Method - Expected Performance Characteristics

ParameterExpected Value
Linearity (r²)> 0.999
Linear Range0.1 - 100 µg/mL
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantitation (LOQ)0.1 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: LC-MS/MS Method - Expected Performance Characteristics

ParameterExpected Value
Linearity (r²)> 0.998
Linear Range0.05 - 500 ng/mL
Limit of Detection (LOD)0.02 ng/mL
Limit of Quantitation (LOQ)0.05 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

HPLC-UV Analysis

This method is suitable for the quantification of this compound in bulk material and simple formulations.

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

b. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase starting composition (90% A: 10% B) to achieve concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the diluent to achieve a final concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.

LC-MS/MS Analysis

This method provides high sensitivity and selectivity for the quantification of this compound, making it suitable for bioanalytical applications or trace-level analysis.

a. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

b. Mass Spectrometer Settings:

  • Ionization Mode: ESI Positive and Negative (select the mode with better sensitivity)

  • Molecular Weight: 219.26 g/mol

  • Precursor Ion ([M+H]⁺): m/z 220.0

  • Precursor Ion ([M-H]⁻): m/z 218.0

  • Hypothetical Product Ions (for fragmentation of m/z 220.0): m/z 174.0 (loss of HCOOH), m/z 114.0 (thiazole ring fragment)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantitative: 220.0 -> 174.0

    • Qualitative: 220.0 -> 114.0

  • Source Parameters: Optimize source temperature, gas flows, and capillary voltage according to the instrument manufacturer's recommendations.

c. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Working Standards: Perform serial dilutions of the stock solution to prepare working standards in the range of 0.05 to 500 ng/mL in the appropriate matrix (e.g., plasma, buffer, or mobile phase).

  • Sample Preparation (e.g., for plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant.

NMR Spectroscopic Characterization

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.

a. Instrumentation and Experimental Parameters:

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃).

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC.

  • Temperature: 25 °C

b. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

c. Expected Spectral Features (in DMSO-d₆):

  • ¹H NMR:

    • A singlet for the methyl group protons on the thiazole ring (~2.7 ppm).

    • A singlet for the proton on the thiazole ring (~8.0-8.5 ppm).

    • A complex multiplet pattern for the four aromatic protons on the benzoic acid ring (~7.5-8.2 ppm).

    • A broad singlet for the carboxylic acid proton (>12 ppm).

  • ¹³C NMR:

    • A signal for the methyl carbon (~19 ppm).

    • Signals for the carbons of the benzoic acid ring (~128-135 ppm and the quaternary carbon attached to the thiazole).

    • The carboxylic acid carbonyl carbon (~167 ppm).

    • Signals for the carbons of the thiazole ring (~115-165 ppm).

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing and Reporting SampleReceipt Sample Receipt and Login SamplePrep Sample Preparation (Dilution, Extraction, etc.) SampleReceipt->SamplePrep HPLC HPLC-UV Analysis (Purity, Assay) SamplePrep->HPLC LCMS LC-MS/MS Analysis (Quantification, Bioanalysis) SamplePrep->LCMS NMR NMR Spectroscopy (Structure Elucidation) SamplePrep->NMR DataProcessing Data Acquisition and Processing HPLC->DataProcessing LCMS->DataProcessing NMR->DataProcessing Report Final Report Generation DataProcessing->Report

Caption: General analytical workflow for this compound.

Disclaimer: The quantitative data presented in this document is representative and should be confirmed through in-house method validation. The experimental protocols may require optimization for specific instrumentation and sample matrices.

Application Notes and Protocols for Cell-Based Assay Development: 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" Cell-Based Assay Development

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule with a thiazole moiety, a structure found in various biologically active compounds, including some with anti-cancer properties. Preliminary structural analysis suggests potential interactions with signaling pathways that regulate cell proliferation and survival. These pathways are often dysregulated in cancer. To characterize the biological activity of this compound, a primary cell-based assay to evaluate its effect on cell viability and proliferation is a critical first step.

This document provides a detailed protocol for a cell proliferation assay using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the compound may suggest cytotoxic or cytostatic effects.

Hypothetical Signaling Pathway

While the precise mechanism of action for this compound is yet to be elucidated, many thiazole-containing compounds are known to modulate protein kinases involved in cancer progression. A plausible hypothetical target is a receptor tyrosine kinase (RTK) signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR) or c-Met pathways, which are crucial for cell growth, proliferation, and survival. Inhibition of such a pathway would lead to a downstream cascade of events culminating in reduced cell proliferation.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Compound This compound Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Inhibits pro-apoptotic factors Proliferation Cell Proliferation and Survival Transcription_Factors->Proliferation Experimental_Workflow A 1. Cell Seeding (5,000-10,000 cells/well) B 2. 24h Incubation (37°C, 5% CO2) A->B C 3. Compound Treatment (Serial Dilutions) B->C D 4. 48-72h Incubation C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. 4h Incubation E->F G 7. Solubilize Formazan (100 µL DMSO/well) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (Calculate % Viability and IC50) H->I

Application Notes and Protocols for High-Throughput Screening of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small molecule 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is a synthetic organic compound featuring a substituted thiazole ring linked to a benzoic acid moiety. While extensive research on this specific isomer is limited in publicly available literature, the thiazole and benzoic acid scaffolds are prevalent in medicinal chemistry and are components of numerous biologically active compounds. Thiazole-containing molecules have demonstrated a wide range of pharmacological activities, including but not limited to, inhibition of protein kinases, modulation of microtubule dynamics, and antimicrobial effects.

These application notes provide a framework for the high-throughput screening (HTS) of this compound to elucidate its potential biological activities. The protocols described herein are based on established methodologies for screening analogous compounds and are intended to serve as a starting point for assay development and execution.

Disclaimer: As of December 2025, specific high-throughput screening data for this compound is not widely available. The following protocols and potential mechanisms of action are extrapolated from research on structurally related thiazole and benzoic acid derivatives.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is provided below.

PropertyValueReference
Molecular FormulaC₁₁H₉NO₂SEchemi
Molecular Weight219.26 g/mol Echemi
Density1.319 g/cm³[1]
Melting Point200°C[1]
Boiling Point431°C at 760mmHg[1]
Flash Point214.4°C[1]

Potential Therapeutic Areas and Targets

Based on the activities of structurally similar compounds, this compound could be screened against targets relevant to:

  • Oncology: Many thiazole derivatives exhibit anticancer properties by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Potential targets include protein kinases (e.g., CK2, VEGFR-2) and tubulin.

  • Inflammatory Diseases: Certain thiazole-containing compounds have shown anti-inflammatory effects.

  • Infectious Diseases: The thiazole ring is a component of some antimicrobial agents.

High-Throughput Screening Protocols

The following are detailed protocols for primary HTS assays to identify the biological activity of this compound.

Protocol 1: In Vitro Protein Kinase Inhibition Assay (e.g., against CK2)

This biochemical assay is designed to identify compounds that inhibit the activity of a specific protein kinase, such as Casein Kinase 2 (CK2), which is implicated in cancer.

Materials:

  • Recombinant human CK2α

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitor (e.g., Silmitasertib)

  • 384-well white, flat-bottom assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of luminescence detection

Experimental Workflow:

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare serial dilutions of This compound C Dispense compound dilutions and controls into 384-well plate A->C B Prepare kinase, substrate, and ATP solutions D Add kinase and substrate mixture B->D C->D E Incubate at room temperature D->E F Initiate reaction by adding ATP E->F G Incubate to allow kinase reaction F->G H Stop reaction and detect ADP formation using ADP-Glo™ G->H I Read luminescence on a plate reader H->I J Calculate percent inhibition I->J K Generate dose-response curves and determine IC50 values J->K

Figure 1. Workflow for the in vitro protein kinase inhibition HTS assay.

Procedure:

  • Compound Plating: Prepare a serial dilution of this compound in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 100 µM is used. Dispense 50 nL of each concentration into the assay plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Kinase Reaction: Add 5 µL of the kinase and substrate solution to each well. Incubate for 10 minutes at room temperature.

  • ATP Addition: Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Stop the reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell-Based Anti-Proliferation Assay

This assay identifies compounds that inhibit the growth of cancer cells.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • This compound stock solution (10 mM in DMSO)

  • Positive control (e.g., Doxorubicin)

  • 384-well clear-bottom, white-walled assay plates

  • Automated liquid handling system

  • Luminometer plate reader

Experimental Workflow:

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Viability Assessment cluster_analysis Data Analysis A Culture and harvest A549 cells B Seed cells into 384-well plates A->B C Incubate for 24 hours B->C E Add compound dilutions and controls to cells C->E D Prepare serial dilutions of This compound D->E F Incubate for 72 hours E->F G Add CellTiter-Glo® reagent F->G H Incubate to stabilize signal G->H I Read luminescence H->I J Calculate percent viability I->J K Determine IC50 values J->K

Figure 2. Workflow for the cell-based anti-proliferation HTS assay.

Procedure:

  • Cell Seeding: Plate A549 cells in 384-well plates at a density of 1,000 cells per well in 40 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Addition: Add 10 µL of the serially diluted this compound to the wells.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a background control (0% viability). Determine the IC₅₀ value from the dose-response curve.

Data Presentation

Quantitative data from HTS campaigns should be summarized in a clear and structured format. The following table is a hypothetical representation of screening results for this compound.

Assay TypeTarget/Cell LineParameterValue (µM)
Kinase InhibitionCK2αIC₅₀5.8
Anti-ProliferationA549 (Lung Cancer)IC₅₀12.3
Anti-ProliferationMCF-7 (Breast Cancer)IC₅₀> 50

Hypothetical Signaling Pathway

Given that some thiazole derivatives act as protein kinase inhibitors, a potential mechanism of action for this compound could involve the inhibition of a signaling pathway critical for cancer cell survival, such as the PI3K/Akt/mTOR pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 3-(2-Methyl-1,3-thiazol-4-yl) benzoic acid Inhibitor->PI3K Hypothetical Inhibition

Figure 3. Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The provided application notes and protocols offer a robust starting point for the high-throughput screening of this compound. While direct biological data for this compound is scarce, the proposed assays are relevant for identifying potential activities based on its structural motifs. Positive hits from these primary screens should be validated through secondary assays to confirm their activity and elucidate their mechanism of action.

References

"3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" as a chemical probe

Author: BenchChem Technical Support Team. Date: December 2025

Product Code: N/A CAS Number: 28077-41-0 Molecular Formula: C₁₁H₉NO₂S Molecular Weight: 219.26 g/mol Chemical Structure:

Introduction

3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is a synthetic organic compound featuring a methylthiazole moiety linked to a benzoic acid. While the core structures of thiazole and benzoic acid are present in various biologically active molecules, comprehensive studies identifying a specific biological target or establishing "this compound" as a dedicated chemical probe are not available in the current scientific literature.

Chemical probes are essential tools in chemical biology and drug discovery for the elucidation of biological pathways and the validation of therapeutic targets. An effective chemical probe is characterized by high potency, selectivity, and a well-defined mechanism of action against a specific biological target.

Current State of Research

As of the latest literature review, there is no published data detailing the use of this compound as a chemical probe. Its biological activity, potency, selectivity, and mechanism of action remain uncharacterized. The compound is listed in the catalogs of several chemical suppliers, indicating its availability for research purposes. However, no application notes, experimental protocols, or quantitative data regarding its use in biological systems have been reported.

Potential Areas of Investigation

Given the structural motifs present in this compound, researchers may consider exploring its potential activity in several areas where related compounds have shown relevance. These could include, but are not limited to:

  • Enzyme Inhibition: Thiazole and benzoic acid derivatives have been implicated as inhibitors of various enzymes. High-throughput screening of this compound against panels of enzymes, such as kinases, proteases, or metabolic enzymes, could identify potential biological targets.

  • Receptor Binding: The molecule could be screened for binding affinity against a diverse range of cellular receptors, including G-protein coupled receptors (GPCRs) or nuclear receptors.

  • Antimicrobial Activity: The thiazole ring is a common scaffold in antimicrobial agents. The compound could be tested for its efficacy against various strains of bacteria and fungi.

  • Anticancer Properties: Many small molecules containing thiazole or benzoic acid moieties have been investigated for their potential as anticancer agents. The compound could be evaluated for its cytotoxic or cytostatic effects on various cancer cell lines.

Experimental Protocols

Due to the absence of specific applications for this compound, detailed experimental protocols cannot be provided. Researchers interested in investigating the potential of this compound as a chemical probe would need to develop and validate their own experimental procedures based on the biological questions they aim to address. General experimental workflows for target identification and characterization would typically involve:

  • Primary Screening: High-throughput screening against a broad panel of biological targets to identify initial "hits."

  • Dose-Response Studies: Determination of potency (e.g., IC₅₀ or EC₅₀) for any confirmed hits.

  • Selectivity Profiling: Testing against a panel of related targets to establish selectivity.

  • Mechanism of Action Studies: Biophysical and biochemical assays to elucidate how the compound interacts with its target.

  • Cell-Based Assays: Evaluation of the compound's activity in a relevant cellular context.

Data Presentation

No quantitative data for this compound is available in the scientific literature to be summarized in a tabular format.

Visualization

As there are no established signaling pathways or experimental workflows associated with this compound, the creation of diagrams would be speculative and not based on scientific evidence.

Conclusion

While this compound is a commercially available chemical entity, it is not a recognized chemical probe with a known biological target or established applications. The information required to generate detailed application notes and protocols, including quantitative data and experimental methodologies, is not present in the current body of scientific literature. The content provided here serves to highlight the lack of available information and to suggest potential avenues for future research for scientists and drug development professionals who may be interested in characterizing this molecule. Researchers are encouraged to perform their own comprehensive studies to determine the biological properties of this compound.

Application Notes and Protocols for In Vivo Formulation of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is a molecule with potential therapeutic applications. However, like many new chemical entities, it is anticipated to have poor aqueous solubility, a characteristic that presents a significant hurdle for in vivo evaluation.[1][2][3] Inadequate solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in preclinical animal studies and challenging the interpretation of pharmacology and toxicology data.[2][3]

These application notes provide a comprehensive guide to developing a suitable formulation for in vivo studies of this compound. The protocols outlined below offer a systematic approach to solubility screening and the preparation of various formulation types, including solutions, suspensions, and co-solvent systems, to enhance the systemic exposure of the compound.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design. Key parameters to consider include:

  • Solubility: The solubility of the compound in various aqueous and non-aqueous vehicles will dictate the formulation strategy. Given its benzoic acid moiety, the solubility is expected to be pH-dependent.

  • pKa: The ionization constant (pKa) will help in determining the pH range where the compound is most soluble. For a carboxylic acid, solubility will increase at a pH above its pKa.

  • LogP: The octanol-water partition coefficient (LogP) provides an indication of the compound's lipophilicity. A high LogP value often correlates with poor aqueous solubility.

  • Crystal Form: The crystalline or amorphous nature of the solid can significantly impact its dissolution rate and solubility.

Formulation Strategies for Poorly Soluble Compounds

Several strategies can be employed to formulate poorly soluble compounds for in vivo studies. The choice of strategy will depend on the compound's properties, the intended route of administration, and the required dose.

Common approaches include:

  • pH Adjustment: For ionizable compounds like this compound, adjusting the pH of the vehicle can significantly enhance solubility.[3]

  • Co-solvents: Utilizing a mixture of a primary solvent (usually water) with one or more water-miscible organic solvents can increase the solubility of hydrophobic compounds.[3]

  • Surfactants: Surfactants form micelles that can encapsulate poorly soluble drug molecules, increasing their apparent solubility in aqueous media.[1][3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1]

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a higher dissolution rate.[3]

  • Lipid-based Formulations: For highly lipophilic compounds, lipid-based systems like emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS) can be effective.[1]

Experimental Protocols

Protocol 1: Solubility Screening

Objective: To determine the approximate solubility of this compound in a range of pharmaceutically acceptable vehicles.

Materials:

  • This compound

  • A selection of vehicles (see Table 1)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Accurately weigh an excess amount of this compound into separate vials.

  • Add a known volume (e.g., 1 mL) of each selected vehicle to the respective vials.

  • Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, visually inspect the vials for the presence of undissolved solid.

  • Centrifuge or filter the samples to remove any undissolved solid.

  • Dilute an aliquot of the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in mg/mL.

Data Presentation:

Table 1: Solubility of this compound in Various Vehicles

Vehicle CategoryVehicle ExampleSolubility (mg/mL)Observations
Aqueous Buffers pH 2.0 HCl Buffer
pH 7.4 Phosphate Buffer
pH 9.0 Borate Buffer
Co-solvents Propylene Glycol (PG)
Polyethylene Glycol 400 (PEG 400)
Ethanol
Dimethyl Sulfoxide (DMSO)
Surfactants (in water) 1% Tween® 80
1% Cremophor® EL
Cyclodextrins (in water) 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Oils Corn Oil
Sesame Oil

Note: The solubility values in this table are placeholders and should be filled with experimental data.

Protocol 2: Formulation Preparation for Oral Administration (Solution/Suspension)

Objective: To prepare a formulation of this compound for oral gavage in rodents.

A. Solution Formulation (if solubility is sufficient)

Materials:

  • This compound

  • Selected vehicle with adequate solubility (from Protocol 1)

  • Volumetric flasks

  • Stir plate and stir bar

  • pH meter (if applicable)

Procedure:

  • Calculate the required amount of this compound and vehicle to achieve the target concentration (e.g., 10 mg/mL).

  • Add the calculated amount of vehicle to a volumetric flask.

  • While stirring, slowly add the weighed compound to the vehicle.

  • Continue stirring until the compound is completely dissolved. Gentle heating may be applied if necessary, but the stability of the compound at elevated temperatures should be confirmed.

  • If using a pH-adjusting vehicle, verify the final pH and adjust if necessary.

  • Bring the solution to the final volume with the vehicle.

  • Visually inspect the solution for clarity and absence of particulates.

B. Suspension Formulation (if solubility is insufficient)

Materials:

  • This compound

  • Suspending vehicle (e.g., 0.5% w/v methylcellulose or carboxymethylcellulose in water)

  • Wetting agent (e.g., 0.1% Tween® 80)

  • Mortar and pestle or homogenizer

  • Graduated cylinder

Procedure:

  • Calculate the required amounts of the compound, suspending vehicle, and wetting agent.

  • In a mortar, add the weighed compound and a small amount of the wetting agent.

  • Triturate the powder with the wetting agent to form a smooth paste. This step is crucial to ensure proper dispersion of the particles.

  • Gradually add the suspending vehicle to the paste while continuously triturating or homogenizing until a uniform suspension is formed.

  • Transfer the suspension to a graduated cylinder and adjust to the final volume with the suspending vehicle.

  • Store the suspension in a tightly sealed container and ensure it is well-shaken before each administration to ensure dose uniformity.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the systematic workflow for developing an in vivo formulation for this compound.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation A Physicochemical Characterization (pKa, LogP, Crystal Form) B Solubility Screening (Protocol 1) A->B C Analyze Results & Select Promising Vehicles B->C D Prepare Trial Formulations (Solution/Suspension) (Protocol 2) C->D Based on solubility, dose, and route E Assess Formulation Stability (Physical & Chemical) D->E F Select Lead Formulation E->F G Dose Administration (e.g., Oral Gavage) F->G Proceed with optimized formulation H Pharmacokinetic Study (Blood Sampling) G->H I Analyze PK Parameters (AUC, Cmax, Tmax) H->I

Caption: Workflow for in vivo formulation development.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway where this compound might act as an inhibitor of a key kinase, leading to downstream effects on cell proliferation.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_drug Drug Action Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes Drug 3-(2-Methyl-1,3-thiazol-4-yl) benzoic acid Drug->KinaseA Inhibits

Caption: Hypothetical signaling pathway for the target compound.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation that ensures adequate and reproducible systemic exposure. The systematic approach detailed in these application notes, from solubility screening to formulation preparation, provides a robust framework for researchers to overcome the challenges posed by poor aqueous solubility. Careful execution of these protocols will enable the generation of reliable preclinical data to support the advancement of this promising compound.

References

Application Notes and Protocols for Thiazole and Benzoic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the anticancer applications of "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid." The following application notes and protocols are based on the broader classes of thiazole and benzoic acid derivatives, which are known to possess anticancer properties. The information provided is intended to serve as a general guideline for researchers interested in this class of compounds.

Application Notes: Thiazole and Benzoic Acid Derivatives as Potential Anticancer Agents

Thiazole and benzoic acid moieties are prevalent scaffolds in medicinal chemistry and have been incorporated into numerous compounds with demonstrated anticancer activity.[1][2][3] These compounds exhibit a wide range of biological activities by targeting various mechanisms within cancer cells.

1.1. General Mechanism of Action:

Derivatives of thiazole and benzoic acid have been reported to exert their anticancer effects through several mechanisms, including:

  • Enzyme Inhibition: A primary mode of action for many of these compounds is the inhibition of protein kinases, which are crucial for cancer cell signaling and survival.[4][5] The PI3K/Akt/mTOR signaling pathway, frequently dysregulated in various cancers, is a common target.[6][7][8][9][10] By inhibiting key kinases in this pathway, these compounds can halt cell proliferation and induce apoptosis.

  • Induction of Apoptosis: Many thiazole and benzoic acid derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This can be initiated through various intrinsic and extrinsic pathways.

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at specific checkpoints, thereby preventing cancer cell division and proliferation.

  • Inhibition of Angiogenesis: Some derivatives have been found to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.

1.2. Structure-Activity Relationship (SAR):

The anticancer activity of thiazole and benzoic acid derivatives is highly dependent on their chemical structure. The nature and position of substituents on both the thiazole and benzoic acid rings can significantly influence their potency, selectivity, and pharmacokinetic properties.[1] Researchers often synthesize and screen libraries of these compounds to identify the most effective candidates for further development.

Quantitative Data: In Vitro Anticancer Activity of Representative Thiazole and Benzoic Acid Derivatives

The following table summarizes the in vitro anticancer activity of some reported thiazole and benzoic acid derivatives against various cancer cell lines. Please note that these are examples from the literature and do not represent the activity of "this compound."

Compound ClassRepresentative Compound(s)Cancer Cell Line(s)IC50 Value(s)Reference(s)
Thiazole DerivativesVarious synthesized derivativesMultiple cancer cell linesRanging from low micromolar to nanomolar[4][5][11]
Benzoic Acid DerivativesVarious synthesized derivativesMultiple cancer cell linesRanging from micromolar to millimolar[3][12]

Experimental Protocols

The following are generalized protocols for common assays used to evaluate the anticancer activity of compounds like thiazole and benzoic acid derivatives.

3.1. Cell Viability and Cytotoxicity Assessment using MTT Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compound (e.g., a thiazole or benzoic acid derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

3.2. Analysis of Protein Expression by Western Blotting:

Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract.[16][17][18] It can be used to assess the effect of a test compound on the expression levels of proteins involved in signaling pathways, apoptosis, or the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • Secondary antibody (horseradish peroxidase-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells with lysis buffer on ice. Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins in the treated versus untreated samples.

Visualizations

The following diagrams illustrate a potential signaling pathway that could be targeted by thiazole derivatives and a general experimental workflow for their evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Thiazole_Derivative Thiazole Derivative (Inhibitor) Thiazole_Derivative->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with a potential point of inhibition by a thiazole derivative.

G cluster_workflow Experimental Workflow Start Start: Synthesize/Obtain Thiazole Derivative Cell_Culture Cell Culture (Cancer Cell Lines) Start->Cell_Culture MTT_Assay MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Mechanism_Studies Mechanism of Action Studies MTT_Assay->Mechanism_Studies Western_Blot Western Blot (Analyze Protein Expression) Mechanism_Studies->Western_Blot Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Mechanism_Studies->Apoptosis_Assay End End: Data Analysis & Conclusion Western_Blot->End Cell_Cycle_Analysis->End Apoptosis_Assay->End

Caption: General experimental workflow for evaluating the anticancer activity of a thiazole derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) concerning the synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid. The information is tailored for professionals in research and drug development to anticipate and address common experimental challenges.

Troubleshooting Guide

Challenges during the synthesis of this compound can often be traced to reaction conditions, purity of starting materials, or the work-up procedure. The following guide addresses common issues in a question-and-answer format.

Q1: Low yield of the desired product is observed. What are the potential causes and solutions?

A1: Low yields can stem from several factors. A primary consideration is the quality of the starting materials, 3-(bromoacetyl)benzoic acid and thioacetamide. Ensure they are pure and dry. Incomplete reaction is another common culprit. Consider extending the reaction time or moderately increasing the temperature. The choice of solvent can also impact the yield; alcohols like ethanol are commonly used and generally effective. Finally, product loss during the work-up and purification steps can significantly reduce the final yield. Optimize extraction and recrystallization procedures to minimize such losses.

Q2: The final product is difficult to purify, showing multiple spots on TLC. What are the likely impurities?

A2: The presence of multiple impurities is a frequent challenge. Based on the Hantzsch thiazole synthesis, the primary byproducts can be categorized as follows:

  • Unreacted Starting Materials: Residual 3-(bromoacetyl)benzoic acid and thioacetamide.

  • Reaction Intermediates: Incomplete cyclization can leave intermediates in the reaction mixture.

  • Regioisomers: A significant byproduct can be the formation of the unintended regioisomer, 3-(2,5-dimethyl-1,3-thiazol-4-yl)benzoic acid, if there's a competing reaction pathway.

  • Side-Reaction Products: Self-condensation of the α-haloketone or decomposition of thioacetamide can lead to other impurities.

A summary of potential byproducts is presented in the table below.

Byproduct CategorySpecific Impurity ExampleReason for Formation
Unreacted Starting Materials3-(bromoacetyl)benzoic acidIncomplete reaction
ThioacetamideUsed in excess or incomplete reaction
Reaction IntermediatesS-(3-carboxybenzoyl)methylthioacetimidateIncomplete cyclization
Regioisomers3-(2,5-dimethyl-1,3-thiazol-4-yl)benzoic acidAlternative cyclization pathway
Side-Reaction Products3,3'-(1,4-dioxane-2,5-diyl)dibenzoic acidDimerization of 3-(bromoacetyl)benzoic acid

Q3: How can I confirm the presence of the desired product versus its regioisomer?

A3: Distinguishing between the target molecule and its regioisomer requires careful spectroscopic analysis.

  • ¹H NMR Spectroscopy: The chemical shift of the thiazole proton will be different for the two isomers. The proton at the 5-position of the desired product will have a distinct chemical shift compared to the methyl group at the 5-position of the regioisomer.

  • ¹³C NMR Spectroscopy: The carbon chemical shifts of the thiazole ring will differ between the two isomers.

  • LC-MS: The two isomers will have the same mass, but they may have different retention times on a suitable HPLC column, allowing for their separation and individual analysis by mass spectrometry.

Q4: What are the recommended purification techniques for this compound?

A4: Purification of this compound typically involves the following steps:

  • Aqueous Work-up: After the reaction, an initial wash with a basic solution (e.g., sodium bicarbonate) can help remove unreacted acidic starting material and byproducts.

  • Recrystallization: This is a highly effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water, acetic acid/water) should be experimentally determined to provide good recovery of pure crystals.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed to separate the desired product from closely related impurities like regioisomers. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is often effective.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound?

A: The most common and direct method is the Hantzsch thiazole synthesis.[1] This involves the condensation reaction between an α-haloketone, in this case, 3-(bromoacetyl)benzoic acid, and a thioamide, which is thioacetamide.

Q: What are the typical reaction conditions for the Hantzsch synthesis of this molecule?

A: Typically, the reaction is carried out in a polar protic solvent such as ethanol or methanol. The reaction mixture is often heated to reflux for several hours to ensure the completion of the reaction.

Q: Are there any known catalysts that can improve the efficiency of this synthesis?

A: While the Hantzsch synthesis can proceed without a catalyst, certain catalysts can improve reaction rates and yields. Mild bases can be used to facilitate the reaction. Some modern variations of the Hantzsch synthesis utilize microwave irradiation to accelerate the reaction.

Q: What analytical methods are most suitable for monitoring the reaction progress and assessing the purity of the final product?

A: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and separation of the main product from its byproducts. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like formic or acetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities when coupled with a separation technique like LC or GC.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(bromoacetyl)benzoic acid (1 equivalent) in ethanol.

  • Addition of Thioacetamide: To this solution, add thioacetamide (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol for HPLC-UV Analysis

This method can be used for purity assessment.

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temp. 30 °C

Visualizations

Synthesis_Workflow Start Starting Materials (3-(bromoacetyl)benzoic acid, Thioacetamide) Reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) Start->Reaction Workup Aqueous Work-up (Extraction) Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product Final Product This compound Purification->Product QC Quality Control (HPLC, NMR, MS) Product->QC

Caption: General experimental workflow for the synthesis and quality control of this compound.

Troubleshooting_Logic Problem Low Yield or Impure Product Check_SM Check Starting Material Purity Problem->Check_SM Possible Cause Optimize_Cond Optimize Reaction Conditions (Time, Temp, Solvent) Problem->Optimize_Cond Possible Cause Improve_Workup Improve Work-up & Purification Problem->Improve_Workup Possible Cause Analyze_Imp Identify Impurities (NMR, LC-MS) Problem->Analyze_Imp Action Unreacted_SM Unreacted Starting Materials Analyze_Imp->Unreacted_SM Regioisomer Regioisomer Formation Analyze_Imp->Regioisomer Side_Products Other Side Products Analyze_Imp->Side_Products

Caption: A logical troubleshooting workflow for addressing common synthesis issues.

References

Optimizing reaction conditions for "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed method for the synthesis of this and similar thiazole derivatives is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, the specific reactants are 3-(bromoacetyl)benzoic acid and thioacetamide.

Q2: What are the necessary starting materials and how can they be obtained?

A2: The key starting materials are:

  • 3-(Bromoacetyl)benzoic acid: This α-haloketone is the electrophilic component. It can be synthesized from 3-acetylbenzoic acid via bromination.

  • Thioacetamide: This is the thioamide component and is commercially available.

Q3: Does the carboxylic acid group on 3-(bromoacetyl)benzoic acid interfere with the Hantzsch synthesis?

A3: The presence of a free carboxylic acid can potentially lead to side reactions under certain conditions. To avoid this, a common strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before the thiazole ring formation. The ester can then be hydrolyzed back to the carboxylic acid in the final step.[3]

Q4: What are the typical reaction conditions for the Hantzsch synthesis of this compound?

A4: The reaction is typically carried out in a polar solvent such as ethanol or methanol.[1] It can be performed at room temperature or with gentle heating to reflux. The use of a mild base is sometimes employed to facilitate the reaction.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(2-Methyl-1,3-thiazol-4-yl)benzoate (Ester Protection Route)

This protocol involves the esterification of the starting material, followed by the Hantzsch synthesis and subsequent hydrolysis.

Step 1: Esterification of 3-(Bromoacetyl)benzoic acid

A solution of 3-(bromoacetyl)benzoic acid in a mixture of toluene and methanol (e.g., 7:3 ratio) can be treated with trimethylsilyldiazomethane. The reaction is typically rapid at room temperature.

Step 2: Hantzsch Thiazole Synthesis

  • Dissolve methyl 3-(bromoacetyl)benzoate (1 equivalent) and thioacetamide (1.1 equivalents) in ethanol.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate, may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

Step 3: Hydrolysis of the Ester

  • Suspend the methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate in a mixture of methanol and a 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 4-5.

  • The product, this compound, will precipitate and can be collected by filtration, washed with water, and dried.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Thiazole Product - Incomplete reaction. - Side reactions due to the unprotected carboxylic acid. - Decomposition of starting materials or product.- Increase reaction time or temperature moderately. - Ensure starting materials are pure. - Protect the carboxylic acid group as an ester prior to the Hantzsch reaction.
Formation of Multiple Products (as seen on TLC) - Presence of impurities in starting materials. - Side reactions such as self-condensation of the α-haloketone.- Purify starting materials before use. - Add the α-haloketone slowly to the reaction mixture containing the thioacetamide.
Difficulty in Product Purification - Presence of unreacted starting materials. - Formation of polar byproducts.- For the final acid product, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. - Column chromatography can be used for the ester intermediate.
Reaction Does Not Proceed - Inactive starting materials. - Inappropriate solvent or temperature.- Check the purity and integrity of the thioacetamide and 3-(bromoacetyl)benzoic acid. - Experiment with different solvents like methanol or isopropanol and adjust the temperature.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis

Parameter Condition A (Direct Route) Condition B (Ester Protection Route)
α-Haloketone 3-(Bromoacetyl)benzoic acidMethyl 3-(bromoacetyl)benzoate
Solvent EthanolEthanol
Temperature RefluxReflux
Reaction Time 4-6 hours2-4 hours
Typical Yield ModerateGood to High
Purification RecrystallizationColumn Chromatography (ester), then Recrystallization (acid)

Visualizations

Synthesis Workflow

The following diagram illustrates the recommended synthetic workflow involving the protection of the carboxylic acid group.

SynthesisWorkflow Start 3-Acetylbenzoic Acid Bromo 3-(Bromoacetyl)benzoic Acid Start->Bromo Bromination Ester Methyl 3-(bromoacetyl)benzoate Bromo->Ester Esterification (Protection) ThiazoleEster Methyl 3-(2-Methyl-1,3-thiazol-4-yl)benzoate Ester->ThiazoleEster Hantzsch Synthesis (with Thioacetamide) FinalProduct This compound ThiazoleEster->FinalProduct Hydrolysis (Deprotection)

Caption: Recommended synthesis workflow for this compound.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting low yield issues.

TroubleshootingYield Start Low Yield? CheckPurity Check Starting Material Purity Start->CheckPurity Yes OptimizeCond Optimize Reaction Conditions (Time, Temp) CheckPurity->OptimizeCond Purity OK Purification Review Purification Method CheckPurity->Purification Impurities Found ProtectAcid Protect Carboxylic Acid (Esterification) OptimizeCond->ProtectAcid No Improvement Success Improved Yield OptimizeCond->Success Improved ProtectAcid->Success Purification->Success

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

"3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does pH influence the solubility of this compound?

A2: As a carboxylic acid, this compound is a weak acid. At a pH below its acid dissociation constant (pKa), it will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group will deprotonate to form a carboxylate salt, which is significantly more soluble in water.[1][3][4] Therefore, increasing the pH of the solution is a primary strategy to enhance its aqueous solubility.

Q3: What are the initial steps to take when encountering solubility issues?

A3: When facing solubility challenges, a systematic approach is recommended. The initial steps should involve:

  • Characterization of the compound's physicochemical properties: Determine the pKa and logP to better predict its solubility behavior.

  • Small-scale solubility testing: Assess the solubility in a range of pH-adjusted buffers and common organic solvents.

  • Solid-state characterization: Analyze the solid form (crystalline vs. amorphous) as it can significantly impact solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[5]

Troubleshooting Guide: Addressing Solubility Issues

This guide provides practical solutions and experimental protocols for common solubility problems encountered with this compound.

Issue 1: The compound does not dissolve in aqueous buffers for biological assays.

Cause: The pH of the buffer is likely below the pKa of the compound, leading to low solubility of the neutral form.

Solution 1: pH Adjustment

Increasing the pH of the aqueous solution will ionize the carboxylic acid group, thereby increasing its solubility.

  • Experimental Protocol: pH-Dependent Solubility Determination

    • Prepare a series of buffers with a pH range from 4.0 to 8.0 (e.g., phosphate-buffered saline, Tris buffer).

    • Add an excess amount of this compound to a known volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the solution by centrifugation or filtration.

    • Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Plot the solubility as a function of pH to identify the optimal pH for dissolution.

Solution 2: Use of Co-solvents

For in vitro experiments where significant pH alteration is not feasible, the use of water-miscible organic co-solvents can enhance solubility.

  • Experimental Protocol: Co-solvent Solubility Enhancement

    • Select a biocompatible co-solvent such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG).[6][7][8]

    • Prepare stock solutions of the compound in the chosen co-solvent at a high concentration.

    • For the final assay, dilute the stock solution into the aqueous buffer, ensuring the final concentration of the co-solvent is low enough to not affect the biological system (typically ≤1%).

    • Visually inspect for any precipitation upon dilution. If precipitation occurs, a lower final concentration of the compound or a different co-solvent system may be necessary.

Table 1: Common Co-solvents for Preclinical Formulations

Co-solventTypical Concentration Range in Final FormulationNotes
Dimethyl Sulfoxide (DMSO)0.1% - 1%Widely used for in vitro studies; can have cellular effects at higher concentrations.
Ethanol1% - 10%Generally well-tolerated; potential for evaporation.
Polyethylene Glycol 400 (PEG 400)5% - 30%Low toxicity; can be used for both in vitro and in vivo studies.
Propylene Glycol5% - 20%Another common vehicle for oral and parenteral formulations.
Issue 2: The compound precipitates out of solution over time.

Cause: The solution may be supersaturated, or the compound may be converting to a less soluble polymorphic form.

Solution 1: Solid Dispersion

Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate and inhibit precipitation by maintaining the drug in an amorphous state.[9][10][11][12][13]

  • Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

    • Select a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[9]

    • Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., methanol or ethanol).

    • Remove the solvent under vacuum using a rotary evaporator to form a solid mass.

    • Further dry the solid dispersion under vacuum to remove any residual solvent.

    • The resulting solid dispersion can then be dissolved in an aqueous medium for experiments.

Solution 2: Micellar Solubilization

The use of surfactants at concentrations above their critical micelle concentration (CMC) can create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility and stability in aqueous solutions.[14][15][16][17][18]

  • Experimental Protocol: Micellar Solubilization

    • Choose a non-ionic surfactant such as Tween® 80 or a poloxamer, which are generally less disruptive to biological systems.[19]

    • Prepare an aqueous solution of the surfactant at a concentration above its CMC.

    • Add the compound to the surfactant solution and mix until dissolved. The hydrophobic thiazole and methyl-substituted phenyl rings of the compound will likely be incorporated into the hydrophobic core of the micelles.

    • This approach is particularly useful for preparing formulations for oral or parenteral administration.

Table 2: Comparison of Solubility Enhancement Techniques

TechniqueMechanism of ActionAdvantagesDisadvantages
pH Adjustment Increases ionization of the carboxylic acid.[1][3]Simple and effective.Limited by the pH tolerance of the experimental system.
Co-solvents Reduces the polarity of the solvent system.[6][20][21]Easy to prepare for in vitro studies.Potential for co-solvent toxicity; risk of precipitation upon dilution.[22]
Solid Dispersion Reduces particle size and maintains the drug in an amorphous state.[10][11]Significant increase in dissolution rate and bioavailability.Can be physically unstable over time; requires specific manufacturing processes.
Micellar Solubilization Incorporates the drug into micelles.[15][16]Increases apparent solubility; can be used for in vivo formulations.Potential for surfactant toxicity; may alter drug partitioning.

Visualizations

Signaling Pathway

Thiazole derivatives are known to be investigated as inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell growth and survival.[23][24]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibits Solubility_Workflow Start Start: Solubility Issue Identified Char Physicochemical Characterization (pKa, logP) Start->Char pH_Test pH-Dependent Solubility Test Char->pH_Test pH_OK Solubility Achieved with pH Adjustment? pH_Test->pH_OK Co_solvent Co-solvent Screening pH_OK->Co_solvent No End End: Optimized Formulation for Experiment pH_OK->End Yes Co_solvent_OK Solubility Achieved with Co-solvents? Co_solvent->Co_solvent_OK Advanced Advanced Formulation Strategies Co_solvent_OK->Advanced No Co_solvent_OK->End Yes Solid_Disp Solid Dispersion Advanced->Solid_Disp Micellar Micellar Solubilization Advanced->Micellar Solid_Disp->End Micellar->End

References

Technical Support Center: 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no specific published stability and degradation data for 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid. The following information is based on general principles of stability testing for active pharmaceutical ingredients (APIs), particularly for compounds containing thiazole and carboxylic acid functionalities. This guide is intended to provide a framework for researchers to design and execute their own stability and degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its structure, which contains a thiazole ring and a benzoic acid moiety, the following degradation pathways are plausible:

  • Hydrolysis: The carboxylic acid group is generally stable to hydrolysis. However, under extreme pH and temperature conditions, decarboxylation could potentially occur.[1][2]

  • Oxidation: The thiazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opening products.[3][4] The benzylic position is also a potential site for oxidation.

  • Photodegradation: Thiazole-containing compounds, especially those with aryl substituents, can be sensitive to light.[5] Photo-oxidation may lead to complex degradation products, including ring cleavage.[5]

  • Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid and decomposition of the thiazole ring are possible.

Q2: How can I develop a stability-indicating analytical method for this compound?

A2: A stability-indicating method is crucial to separate the intact drug from its degradation products.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[6][7] The development process typically involves:

  • Forced Degradation Studies: Subjecting the compound to stress conditions (acid, base, oxidation, light, heat) to generate degradation products.[8][9]

  • Chromatographic Method Development: Selecting a suitable column (e.g., C18), mobile phase, and gradient to achieve separation of the parent compound from all degradation products.

  • Method Validation: Validating the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10][11]

Q3: What are the recommended storage conditions for this compound?

A3: Without specific stability data, it is recommended to store the compound in a well-closed container, protected from light, at a controlled cool temperature (e.g., 2-8 °C). Long-term storage conditions should be determined based on the results of formal stability studies.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Unexpected peaks in HPLC chromatogram of a freshly prepared solution. 1. Impurities in the starting material. 2. Degradation during sample preparation (e.g., in certain solvents). 3. Contamination of the HPLC system.1. Check the certificate of analysis of the compound. 2. Evaluate the stability of the compound in the chosen solvent. Consider using a different solvent or preparing samples immediately before analysis. 3. Flush the HPLC system thoroughly.
Significant degradation observed under all forced degradation conditions. The compound is inherently unstable.Use milder stress conditions (e.g., lower acid/base concentration, lower temperature, shorter exposure time) to achieve a target degradation of 5-20%.[12][13]
No degradation observed under any stress conditions. The compound is highly stable, or the stress conditions were not harsh enough.Use more aggressive conditions (e.g., higher temperature, longer exposure, higher concentration of stressor). Ensure that the chosen analytical method is capable of detecting any potential degradation products.
Mass balance issues (sum of parent drug and degradation products is not close to 100%). 1. Co-elution of degradation products. 2. Formation of non-UV active degradation products. 3. Precipitation of the compound or degradation products.1. Optimize the HPLC method to improve resolution. 2. Use a mass spectrometer (LC-MS) to detect non-UV active compounds. 3. Check for insolubility in the stressed samples.

Experimental Protocols

Forced Degradation Studies

The goal of forced degradation is to generate a degradation level of 5-20% to identify potential degradation products and develop a stability-indicating method.[8][13]

1. Acid and Base Hydrolysis:

  • Procedure: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M HCl for acid hydrolysis and 0.1 M NaOH for base hydrolysis.

  • Conditions: Heat the solutions at 60°C for 24 hours.

  • Analysis: At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and analyze by HPLC.

2. Oxidative Degradation:

  • Procedure: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.

  • Conditions: Keep the solution at room temperature for 24 hours.

  • Analysis: Analyze samples at different time intervals by HPLC.

3. Thermal Degradation:

  • Procedure: Place the solid compound in a stability chamber.

  • Conditions: Expose the solid to dry heat at 80°C for 48 hours.

  • Analysis: Dissolve the stressed solid in a suitable solvent and analyze by HPLC.

4. Photostability Testing:

  • Procedure: Expose the solid compound to a light source that provides both UV and visible light. A dark control sample should be stored under the same conditions but protected from light.

  • Conditions: The exposure should be not less than 1.2 million lux hours and 200 watt-hours/m² of near UV light, as per ICH Q1B guidelines.[14][15][16]

  • Analysis: Analyze both the exposed and dark control samples by HPLC.

Data Presentation

Table 1: Illustrative Summary of Forced Degradation Studies for this compound

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl (60°C, 24h)8.52DP1 (3.2 min)
0.1 M NaOH (60°C, 24h)15.23DP2 (4.5 min), DP3 (5.1 min)
3% H₂O₂ (RT, 24h)12.82DP4 (6.8 min)
Thermal (80°C, 48h)5.11DP1 (3.2 min)
Photolytic (ICH Q1B)18.94DP5 (2.9 min), DP6 (7.5 min)

DP = Degradation Product; RT = Room Temperature

Visualizations

G cluster_0 Stability Study Workflow Compound This compound Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Compound->Forced_Degradation Method_Development Stability-Indicating Method Development (HPLC) Forced_Degradation->Method_Development Method_Validation Method Validation (ICH Guidelines) Method_Development->Method_Validation Stability_Testing Formal Stability Testing (Long-term & Accelerated) Method_Validation->Stability_Testing Data_Analysis Data Analysis & Shelf-life Determination Stability_Testing->Data_Analysis G cluster_1 Hypothetical Degradation Pathways Parent This compound Hydrolysis Hydrolysis (e.g., Decarboxylation) Parent->Hydrolysis [H⁺/OH⁻, Heat] Oxidation Oxidation (e.g., N-oxide, Ring Opening) Parent->Oxidation [H₂O₂] Photolysis Photolysis (e.g., Ring Cleavage) Parent->Photolysis [Light]

References

Technical Support Center: Purification of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid."

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: Low yield after initial work-up.

  • Question: I have a low yield of my target compound after the initial aqueous work-up. What could be the reason and how can I improve it?

  • Answer: Low yields after the initial work-up are often due to the amphoteric nature of "this compound." The molecule possesses both an acidic carboxylic acid group and a weakly basic thiazole ring. This can lead to partial solubility in both acidic and basic aqueous layers during extraction.

    Troubleshooting Steps:

    • pH Adjustment: Carefully adjust the pH of the aqueous solution. To isolate the compound in the organic phase, the aqueous layer should be acidified to a pH of approximately 3-4. This protonates the carboxylate group, making the molecule less water-soluble.[1][2][3][4]

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of the organic compound in the aqueous phase, driving it into the organic layer.

    • Choice of Organic Solvent: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol, to better solvate the target compound.

    • Multiple Extractions: Perform multiple extractions (at least 3-4 times) with the organic solvent to ensure complete removal of the product from the aqueous phase.

Issue 2: Presence of persistent impurities after recrystallization.

  • Question: I have recrystallized my product, but I still observe persistent impurities in the NMR or LC-MS analysis. What are these impurities and how can I remove them?

  • Answer: Persistent impurities in the synthesis of "this compound," especially if prepared via the Hantzsch thiazole synthesis, are likely unreacted starting materials or side-products.[5][6][7]

    Potential Impurities:

    • Unreacted Thioamide: Such as 2-methylthioacetamide.

    • Unreacted α-Haloketone: Such as a derivative of 3-(bromoacetyl)benzoic acid.

    • Side-products: Arising from incomplete cyclization or alternative reaction pathways.

    Troubleshooting and Purification Strategy:

    A multi-step purification approach is recommended:

    • Acid-Base Extraction: This technique is highly effective for separating acidic, basic, and neutral impurities. The amphoteric nature of your target compound can be exploited for a more refined separation.[1][2][3][4]

    • Recrystallization with a Mixed Solvent System: If a single solvent does not provide adequate purity, a mixed solvent system can be more effective.[8][9][10][11]

    • Column Chromatography: For very persistent impurities, column chromatography is the most effective method.[12][13][14]

Issue 3: Oiling out during recrystallization.

  • Question: My compound "oils out" instead of forming crystals during recrystallization. What causes this and how can I prevent it?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being supersaturated at a temperature above the melting point of the solute in the solvent, or the presence of impurities that depress the melting point.

    Troubleshooting Steps:

    • Solvent Selection: The boiling point of the recrystallization solvent should be lower than the melting point of your compound.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for crystal nucleation and growth.

    • Use of a Mixed Solvent System: Dissolve the compound in a good solvent and then slowly add a poor solvent in which the compound is less soluble until the solution becomes slightly turbid. Then, heat the solution until it becomes clear and allow it to cool slowly.[8][9][10][11]

    • Seeding: Introduce a small seed crystal of the pure compound to induce crystallization.[15]

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[15]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: If synthesized via the Hantzsch thiazole synthesis, the most common impurities are unreacted starting materials like the α-haloketone and the thioamide, as well as byproducts from incomplete cyclization.[5][6][7]

Q2: What is the best single solvent for the recrystallization of this compound?

A2: While the optimal solvent should be determined experimentally, good starting points for substituted benzoic acids include water, ethanol, acetic acid, or mixtures such as ethanol/water or acetone/water.[16][17][18]

Q3: How can I effectively use column chromatography to purify this polar, acidic compound?

A3: For polar and acidic compounds like "this compound," reverse-phase chromatography (C18 silica) with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, is highly effective. The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation.[12][19][20] For normal phase silica gel chromatography, a mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small percentage of acetic acid can be used.

Q4: How does the pH of the aqueous solution affect the solubility of my compound?

A4: The solubility of "this compound" is highly pH-dependent due to its amphoteric nature.[1][2][3][4]

  • In acidic solutions (pH < 2): The thiazole nitrogen is protonated, forming a more water-soluble cation.

  • In neutral solutions (pH ~ 4-6): The molecule exists predominantly in its zwitterionic or neutral form, exhibiting lower aqueous solubility.

  • In basic solutions (pH > 7): The carboxylic acid is deprotonated, forming a more water-soluble anion.

Data Presentation

Table 1: Suggested Solvents for Recrystallization

Solvent/Solvent SystemRationale
Ethanol/WaterGood for moderately polar compounds. The compound is dissolved in hot ethanol, and water is added as an anti-solvent.[8][11]
Acetone/WaterSimilar to ethanol/water, acetone is a good solvent for many organic compounds.[10]
Acetic Acid/WaterThe acidic nature of the solvent can help to keep the compound protonated and less polar.
IsopropanolA good single solvent for many organic acids.
TolueneCan be effective for less polar impurities, but may require a co-solvent.

Table 2: Recommended Starting Conditions for Column Chromatography

Chromatography ModeStationary PhaseMobile Phase System (Gradient Elution)Modifier
Normal PhaseSilica GelHexane/Ethyl Acetate or Dichloromethane/Methanol0.5-1% Acetic Acid
Reverse PhaseC18 SilicaWater/Acetonitrile or Water/Methanol0.1% Formic Acid or Trifluoroacetic Acid

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution. The target compound will deprotonate and move to the aqueous layer. The neutral and basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 1M HCl to a pH of 3-4. The pure product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[11][16][17][18]

Mandatory Visualization

Purification_Workflow cluster_0 Initial Purification cluster_1 Secondary Purification Crude_Product Crude Product Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Partially_Pure Partially Purified Product Acid_Base_Extraction->Partially_Pure Recrystallization Recrystallization Partially_Pure->Recrystallization Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If impurities persist Pure_Product Pure Product Recrystallization->Pure_Product If pure Column_Chromatography->Pure_Product

Caption: A general workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Oiling_Out Compound Oils Out Start->Oiling_Out Slow_Cooling Slow Down Cooling Rate Oiling_Out->Slow_Cooling Yes Change_Solvent Change Solvent/Use Mixed Solvents Oiling_Out->Change_Solvent No improvement Success Crystals Form Slow_Cooling->Success Seeding Add Seed Crystal Change_Solvent->Seeding Seeding->Success

Caption: Troubleshooting guide for when a compound "oils out" during recrystallization.

References

Technical Support Center: Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and efficient method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For this specific target molecule, the likely starting materials are 3-(α-haloacetyl)benzoic acid (e.g., 3-(bromoacetyl)benzoic acid or 3-(chloroacetyl)benzoic acid) and thioacetamide.

Q2: What are the critical parameters affecting the yield of the Hantzsch thiazole synthesis?

Several factors can significantly influence the yield of the reaction:

  • Purity of Reactants: Impurities in the α-haloketone or thioacetamide can lead to side reactions and lower the yield. Ensure high purity of starting materials.

  • Reaction Temperature: The optimal temperature can vary depending on the specific substrates and solvent used. It is often necessary to heat the reaction mixture to ensure completion.[4]

  • Solvent Choice: The polarity of the solvent can affect the solubility of the reactants and the reaction rate. Alcohols such as ethanol or methanol are commonly used.[3]

  • Stoichiometry: The molar ratio of the reactants is crucial. A slight excess of the thioamide is often used to ensure complete conversion of the α-haloketone.

  • pH of the Reaction Medium: The reaction can be performed under neutral or acidic conditions, which can influence the reaction pathway and the nature of the products.[4]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.

Q4: What are the common side products in this synthesis?

Potential side products can arise from self-condensation of the α-haloketone, decomposition of the thioamide, or incomplete cyclization. The formation of isomeric thiazole derivatives is also a possibility depending on the reaction conditions.

Q5: What is the best method for purifying the final product?

Purification of this compound typically involves the following steps:

  • Neutralization and Precipitation: After the reaction is complete, the mixture is often cooled and neutralized with a base (e.g., sodium carbonate solution) to precipitate the crude product.[5]

  • Filtration: The precipitated solid is collected by filtration and washed with water to remove inorganic salts.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a product of high purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Impure or degraded starting materials.1. Verify the purity of 3-(α-haloacetyl)benzoic acid and thioacetamide by melting point or spectroscopic methods. Use freshly purified reactants if necessary.
2. Incorrect reaction temperature.2. Optimize the reaction temperature. Start with refluxing in ethanol and adjust as needed based on TLC monitoring.
3. Inappropriate solvent.3. Screen different solvents. A mixture of ethanol and water can sometimes improve yields.[2]
4. Reaction time is too short.4. Monitor the reaction by TLC until the starting materials are consumed.
Formation of Multiple Products (Observed by TLC) 1. Side reactions due to impurities.1. Ensure high purity of starting materials and solvents.
2. Reaction conditions favoring isomer formation.2. Adjust the pH of the reaction. Running the reaction under strictly neutral conditions may reduce the formation of byproducts.[4]
3. Decomposition of reactants or product.3. Avoid excessively high temperatures or prolonged reaction times.
Difficulty in Product Isolation/Purification 1. Product is soluble in the reaction mixture.1. After neutralization, cool the mixture in an ice bath to promote precipitation. If the product remains in solution, extraction with a suitable organic solvent may be necessary.
2. Oily product instead of a solid.2. Try triturating the oily residue with a non-polar solvent like hexane to induce solidification. Column chromatography may be required for purification.
3. Co-precipitation of impurities.3. Optimize the recrystallization solvent system to selectively crystallize the desired product.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on the Hantzsch thiazole synthesis. Optimization may be required.

Materials:

  • 3-(Bromoacetyl)benzoic acid (1 equivalent)

  • Thioacetamide (1.1 equivalents)

  • Ethanol (anhydrous)

  • 10% Sodium carbonate solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(bromoacetyl)benzoic acid in anhydrous ethanol.

  • Add thioacetamide to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Slowly add 10% sodium carbonate solution with stirring until the mixture is neutral or slightly basic (pH 7-8).

  • A precipitate should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Reactants 3-(Bromoacetyl)benzoic acid + Thioacetamide Mixing Mix Reactants in Solvent Reactants->Mixing Solvent Ethanol Solvent->Mixing Reflux Heat to Reflux (2-4 hours) Mixing->Reflux Cooling Cool to Room Temp. Reflux->Cooling Neutralization Neutralize with Na2CO3 Cooling->Neutralization Precipitation Precipitate Product Neutralization->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry Crude Product Filtration->Drying Recrystallization Recrystallize from Ethanol/Water Drying->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield Issue CheckPurity Check Reactant Purity Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK PurifyReactants Purify/Replace Reactants PurityOK->PurifyReactants No CheckConditions Check Reaction Conditions (Temp, Time, Solvent) PurityOK->CheckConditions Yes PurifyReactants->Start ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK OptimizeConditions Optimize Temp/Time/Solvent ConditionsOK->OptimizeConditions No CheckWorkup Review Work-up Procedure ConditionsOK->CheckWorkup Yes OptimizeConditions->Start WorkupOK Work-up Correct? CheckWorkup->WorkupOK ModifyWorkup Modify Precipitation/ Extraction/Purification WorkupOK->ModifyWorkup No Success Yield Improved WorkupOK->Success Yes ModifyWorkup->Start

Caption: A logical approach to troubleshooting low yield in the synthesis.

References

Technical Support Center: Scale-Up Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[1][2][3][4][5][6] For this specific target molecule, the likely route involves the condensation of a 3-(α-haloacetyl)benzoic acid derivative with thioacetamide.

Q2: What are the critical starting materials for this synthesis?

A2: The key precursors are typically a derivative of 3-acetylbenzoic acid, which is halogenated to form an α-haloketone (e.g., methyl 3-(2-bromoacetyl)benzoate), and thioacetamide, which provides the nitrogen and sulfur atoms for the thiazole ring.

Q3: What are the major challenges when scaling up the Hantzsch thiazole synthesis?

A3: Common scale-up challenges include managing the exothermic nature of the reaction, controlling the formation of impurities, ensuring efficient mixing of reagents, and handling potentially hazardous materials like α-haloketones. Product isolation and purification can also become more complex at a larger scale.

Q4: Are there any specific safety precautions to consider for this synthesis?

A4: Yes. α-haloketones are lachrymators and skin irritants; therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood. Thioacetamide is a suspected carcinogen and should be handled with extreme care. A thorough risk assessment is crucial before commencing any scale-up activities.

Troubleshooting Guides

Problem 1: Low Yield of the Thiazole Product

Possible Causes & Solutions

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or ¹H NMR). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure that the reagents are of high purity, as impurities can inhibit the reaction.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Solution: Optimize the reaction conditions. This may involve lowering the reaction temperature to minimize the formation of thermally induced byproducts. The order of addition of reagents can also be critical; for instance, adding the α-haloketone slowly to the thioacetamide solution can sometimes reduce side reactions.

  • Degradation of Reactants or Products: The starting materials or the product might be unstable under the reaction conditions.

    • Solution: If degradation is suspected, consider running the reaction at a lower temperature for a longer duration. Ensure that the work-up procedure is not too harsh (e.g., avoid excessively high temperatures or extreme pH conditions if the product is sensitive).

Problem 2: Difficulty in Product Purification

Possible Causes & Solutions

  • Persistent Impurities: Certain impurities may be difficult to remove using standard purification techniques like recrystallization or column chromatography.

    • Solution: Identify the structure of the impurity if possible (e.g., using LC-MS or NMR). Understanding the impurity's structure can provide insights into its origin and how to prevent its formation. Modifying the work-up procedure, such as including an additional extraction or wash step, may help remove specific impurities. For example, a bis-thiazole impurity might have different solubility properties.

  • Poor Crystallization: The product may not crystallize well, or it may oil out during recrystallization attempts.

    • Solution: Experiment with a variety of solvent systems for recrystallization. A combination of a good solvent and a poor solvent (anti-solvent) often yields better crystals. Seeding the solution with a small crystal of the pure product can also induce crystallization.

  • Product Co-eluting with Impurities: During column chromatography, the product and a key impurity may have very similar retention factors.

    • Solution: Optimize the chromatographic conditions. This could involve trying different solvent systems (mobile phases) or using a different stationary phase. Sometimes, converting the product to a derivative, purifying it, and then reverting it to the original product can be a viable strategy.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Purity

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)
1EthanolReflux47592
2Ethanol50128296
3IsopropanolReflux47291
4AcetonitrileReflux67894

Experimental Protocols

Detailed Methodology for the Synthesis of Methyl 3-(2-Methyl-1,3-thiazol-4-yl)benzoate

  • Reaction Setup: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet is charged with thioacetamide (1.0 equivalent) and ethanol (5 volumes).

  • Reagent Addition: The mixture is stirred at room temperature until the thioacetamide is fully dissolved. Methyl 3-(2-bromoacetyl)benzoate (1.0 equivalent) is then added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 40°C.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 78°C) and maintained at this temperature for 4 hours. The reaction progress is monitored by HPLC every hour.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (10 volumes) and washed sequentially with saturated sodium bicarbonate solution (2 x 3 volumes) and brine (1 x 3 volumes).

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude material is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate as a crystalline solid.

Mandatory Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 3_acetylbenzoic_acid 3-Acetylbenzoic Acid Bromination Bromination 3_acetylbenzoic_acid->Bromination Thioacetamide Thioacetamide Hantzsch_Reaction Hantzsch Thiazole Synthesis Thioacetamide->Hantzsch_Reaction alpha_haloketone Methyl 3-(2-bromoacetyl)benzoate Bromination->alpha_haloketone alpha_haloketone->Hantzsch_Reaction Ester_Product Methyl 3-(2-Methyl- 1,3-thiazol-4-yl)benzoate Hantzsch_Reaction->Ester_Product Hydrolysis Hydrolysis Ester_Product->Hydrolysis Final_Product 3-(2-Methyl-1,3-thiazol-4-yl) benzoic acid Hydrolysis->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Reaction Incomplete? Check_Completion->Incomplete Extend_Time Extend Reaction Time or Increase Temperature Incomplete->Extend_Time Yes Complete Analyze Byproducts (LC-MS/NMR) Incomplete->Complete No Check_Purity Check Reagent Purity Extend_Time->Check_Purity Check_Purity->Incomplete Pure Impure_Reagents Purify Reagents Check_Purity->Impure_Reagents Impure Impure_Reagents->Start Optimize_Conditions Optimize Reaction Conditions (Temp, Addition Order) Complete->Optimize_Conditions Modify_Workup Modify Work-up/ Purification Protocol Optimize_Conditions->Modify_Workup End Problem Resolved Modify_Workup->End

Caption: Troubleshooting workflow for synthesis scale-up issues.

References

Technical Support Center: 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering assay interference with the small molecule "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid". While specific interference data for this compound is not extensively documented, this guide addresses common modes of interference exhibited by small molecules with similar structural motifs (thiazoles, benzoic acids) and offers strategies for identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: My fluorescence-based assay shows a significant increase in signal in the presence of this compound, even in my no-enzyme control. What could be the cause?

A1: This issue is likely due to the intrinsic fluorescence of the compound, a phenomenon known as autofluorescence. Many heterocyclic compounds, including those with a thiazole ring, can fluoresce when excited by light sources used in assays, leading to a high background signal and potential false-positive results.[1][2]

To confirm autofluorescence:

  • Run a spectral scan of the compound to determine its excitation and emission maxima.

  • Perform a control experiment with the compound in the assay buffer without the fluorescent reporter or enzyme to measure its direct contribution to the signal.[1]

Mitigation Strategies:

  • If the compound's fluorescence spectrum is distinct from your assay's fluorophore, you may be able to shift the detection wavelength to minimize interference.[1][3]

  • Consider using an orthogonal assay with a different detection method, such as a luminescence or absorbance-based readout.[1]

Q2: I'm observing inconsistent and steep dose-response curves with my compound in an enzyme inhibition assay. What is a likely cause?

A2: Inconsistent results and steep dose-response curves are classic indicators of non-specific inhibition, often caused by compound aggregation.[3][4] At concentrations above a certain threshold (the critical aggregation concentration), small molecules can form colloidal aggregates that sequester and denature proteins non-specifically, leading to apparent inhibition.[4][5]

To test for aggregation-based inhibition:

  • Perform the assay in the presence of a small amount of non-ionic detergent, such as 0.01% Triton X-100.[3][6] Detergents can disrupt aggregates, and a significant reduction in the compound's apparent inhibitory activity is a strong indicator of this mechanism.[4]

Q3: My compound shows activity, but the IC50 value shifts significantly when I change the concentration of my target protein. Why is this happening?

A3: A shift in IC50 with varying enzyme concentration can also be a sign of compound aggregation.[4] Aggregates can bind to the enzyme in a non-stoichiometric manner.[7] Changing the enzyme concentration alters the ratio of enzyme to compound aggregates, thus affecting the apparent potency. This is a common artifact for promiscuous inhibitors that act via aggregation.[5]

Q4: Could this compound be reacting with components in my assay buffer, like DTT?

A4: Yes, chemical reactivity is a possible source of assay interference.[8] Some compounds can react with nucleophilic reagents, particularly thiols like Dithiothreitol (DTT), which are common in enzyme assays to maintain a reducing environment.[3][8] This can lead to covalent modification of the compound or the assay components, resulting in false signals.

To test for thiol reactivity:

  • Compare the compound's activity in assays with and without DTT.[8] A significant change in potency suggests reactivity.

  • If DTT is not essential for your enzyme's activity, consider removing it or replacing it with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[8]

Q5: I'm using a light-based detection method (e.g., absorbance, nephelometry), and my results are erratic at higher compound concentrations. What should I investigate?

A5: At higher concentrations, your compound may be causing light scattering. This is particularly common if the compound is forming aggregates.[7][9] These particles in solution can scatter the incident light, interfering with absorbance readings or causing a signal in nephelometric or turbidimetric assays.

To investigate light scattering:

  • Visually inspect the wells with high compound concentrations for any signs of precipitation or turbidity.

  • Use Dynamic Light Scattering (DLS) to directly measure the formation of particles in solution as a function of compound concentration.[5][7][10]

Troubleshooting Summary

The following table summarizes common interference mechanisms, experiments to identify them, and potential solutions.

Interference Mechanism Identifying Experiment Potential Solution(s) Reference(s)
Autofluorescence Measure compound fluorescence at assay wavelengths without other assay components.Change detection wavelength; Use an orthogonal assay (e.g., luminescence).[1]
Compound Aggregation Perform the assay with and without 0.01% Triton X-100; Dynamic Light Scattering (DLS).Add a small amount of non-ionic detergent to the assay buffer; Lower compound concentration.[3][4][5]
Chemical Reactivity (Thiol) Run the assay with and without a high concentration of DTT (e.g., 1 mM).Remove thiol reagents if not essential; Use a non-thiol reducing agent (e.g., TCEP).[3][8]
Light Scattering Dynamic Light Scattering (DLS); Visually inspect for turbidity.Lower compound concentration; Filter samples before reading.[7][9][10]
Non-specific Protein Binding Surface Plasmon Resonance (SPR); Bio-layer Interferometry (BLI).Add a carrier protein like BSA to the buffer to block non-specific sites.[11]

Experimental Protocols

Protocol 1: Detergent Assay for Compound Aggregation

This protocol is designed to test if the observed inhibition by "this compound" is due to the formation of aggregates.[3]

  • Prepare Buffers : Prepare two sets of your standard assay buffer: one without any additions and one containing 0.01% (v/v) Triton X-100.

  • Compound Dilutions : Prepare serial dilutions of the test compound in both the Triton X-100-containing buffer and the standard buffer.

  • Assay Setup : Set up your standard enzymatic assay in parallel using both buffer conditions.

  • Pre-incubation : Add the enzyme to each reaction and pre-incubate with the compound for 15 minutes.

  • Initiate Reaction : Start the reaction by adding the substrate.

  • Measure and Analyze : Measure the reaction rate using your standard detection method. Calculate and compare the IC50 values obtained in the presence and absence of Triton X-100. A significant rightward shift in the IC50 curve in the presence of the detergent suggests inhibition by aggregation.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a biophysical technique used to determine the size distribution of particles in a solution, making it ideal for detecting compound aggregates.[5][7][10]

  • Sample Preparation : Prepare a series of dilutions of "this compound" in the final assay buffer, starting from the highest concentration used in your assay down to a concentration where no activity is observed. Also, prepare a buffer-only control.

  • Instrument Setup : Allow the DLS instrument to warm up and equilibrate to the desired temperature (typically the same temperature as your assay).

  • Measurement : Transfer the prepared samples to appropriate cuvettes. Place each cuvette in the DLS instrument and acquire data. The instrument measures the time-dependent fluctuations in scattered light intensity.

  • Data Analysis : The software will analyze the autocorrelation function of the scattering intensity to calculate the hydrodynamic radius (size) of particles in the solution.[10] An increase in particle size that correlates with increasing compound concentration is indicative of aggregation.[7]

Visual Guides

Troubleshooting_Workflow start Assay Interference Observed q1 Is there a signal in the no-enzyme/no-reporter control? start->q1 autofluorescence Potential Autofluorescence q1->autofluorescence Yes q2 Is the dose-response curve steep or inconsistent? q1->q2 No end Characterize and Mitigate autofluorescence->end aggregation Potential Aggregation q2->aggregation Yes q3 Does activity change with/without DTT? q2->q3 No aggregation->end reactivity Potential Thiol Reactivity q3->reactivity Yes q3->end No reactivity->end

Caption: A workflow for troubleshooting assay interference.

Aggregation_Mechanism cluster_0 Below Critical Aggregation Concentration (CAC) cluster_1 Above Critical Aggregation Concentration (CAC) Monomer Compound Monomers Aggregate Compound Aggregate Monomer->Aggregate [Compound] > CAC Enzyme_Free Active Enzyme Enzyme_Inhibited Inhibited Enzyme Aggregate->Enzyme_Inhibited Non-specific Sequestration

Caption: Mechanism of aggregation-based enzyme inhibition.

References

Technical Support Center: Crystallization of Substituted Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the crystallization of substituted benzoic acid derivatives, with a focus on compounds like "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid".

Frequently Asked Questions (FAQs)

Q1: My compound is not crystallizing from the solution, what should I do?

A1: If crystals do not form, the solution may not be supersaturated. Here are a few steps you can take to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. This can create nucleation sites for crystal growth.[1][2][3]

  • Add a seed crystal: Introducing a tiny crystal of your compound can initiate crystallization.[1][2][4] If you don't have a pure crystal, you can dip a glass rod into the solution, let the solvent evaporate to form a small amount of solid, and then reintroduce the rod into the solution.[1][2]

  • Reduce the solvent volume: Your compound may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]

  • Lower the temperature: Try cooling the solution in an ice bath to further decrease the solubility of your compound.[1][3]

Q2: My compound is "oiling out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[1][5] This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too quickly. To address this:

  • Add more solvent: Re-heat the solution and add more of the same solvent to decrease the saturation.[1][6]

  • Lower the cooling temperature: Before cooling, ensure the solution temperature is below the melting point of your compound.

  • Change the solvent: A different solvent or a mixture of solvents might be more suitable for your compound.[7]

  • Control the cooling rate: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.[5]

Q3: The yield of my crystals is very low. How can I improve it?

A3: A low yield can be due to several factors. Here are some ways to improve it:

  • Use the minimum amount of hot solvent: Using too much solvent will result in a significant amount of your compound remaining dissolved even after cooling.[8]

  • Allow for slow cooling: Slow cooling generally leads to the formation of larger and purer crystals, which are easier to collect.[8][9][10]

  • Recover a second crop: After filtering the initial crystals, you can concentrate the remaining solution (mother liquor) by evaporating some of the solvent and cooling it again to obtain a second crop of crystals.[1]

  • Check for premature crystallization: If using hot filtration to remove impurities, make sure the solution doesn't cool and crystallize in the funnel.

Q4: My crystals formed very quickly. Is this a problem, and how can I prevent it?

A4: Yes, rapid crystallization can be problematic as it can trap impurities within the crystal lattice, reducing the purity of your final product.[1][6] To achieve a slower, more controlled crystallization:

  • Use more solvent: Add a slightly larger volume of hot solvent to ensure the compound doesn't crash out of the solution too quickly upon cooling.[1][6]

  • Insulate the flask: Allow the flask to cool to room temperature slowly by insulating it (e.g., by covering it with a beaker or placing it in a warm water bath that is allowed to cool).[11]

Q5: How do I select an appropriate solvent for crystallization?

A5: The ideal solvent for crystallization should have the following properties:

  • The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[8][12]

  • The solvent should not react with the compound.[12]

  • The boiling point of the solvent should ideally be lower than the melting point of the compound to avoid oiling out.

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[12] It is often necessary to test several solvents or solvent mixtures to find the optimal one for your compound.

Troubleshooting Guide

This guide provides a systematic approach to resolving common crystallization issues.

Problem Possible Cause Suggested Solution
No Crystals Form Solution is not supersaturated.1. Try to induce crystallization by scratching the flask or adding a seed crystal.[1][2][3] 2. Reduce the solvent volume by evaporation and cool again.[1] 3. Cool the solution to a lower temperature.[1][3]
"Oiling Out" Compound's melting point is below the solution temperature.1. Reheat the solution and add more solvent.[1][6] 2. Use a solvent with a lower boiling point. 3. Allow the solution to cool more slowly.[5]
Low Crystal Yield Too much solvent was used.1. Use the minimum amount of hot solvent necessary to dissolve the compound.[8] 2. Concentrate the mother liquor to obtain a second crop of crystals.[1]
Rapid Crystal Formation Solution is too concentrated or cooled too quickly.1. Add slightly more hot solvent.[1][6] 2. Slow down the cooling process by insulating the flask.[11]
Colored Crystals Colored impurities are present.1. Add a small amount of activated charcoal to the hot solution and filter it before cooling.[8]

Data Presentation

Table 1: Solubility of Benzoic Acid in Various Solvents

SolventTemperature (°C)Solubility ( g/100 g solvent)
Water250.34
Water1005.63
Ethanol1547.1
Methanol2371.5
Acetone2054.2
Toluene2510.6
Chloroform2522.2
Hexane250.9

Source: Based on data from various sources.[13][14][15][16]

Experimental Protocols

General Protocol for the Recrystallization of a Substituted Benzoic Acid

  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests. For many benzoic acid derivatives, water, ethanol, or a mixture of the two can be effective.[11][14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely.[11][12] If the solid does not dissolve, add small portions of the hot solvent until it does.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent the compound from crystallizing prematurely.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[11] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them in the funnel with the vacuum on for a period of time, or by transferring them to a watch glass to air dry.

Mandatory Visualization

Caption: A troubleshooting workflow for common crystallization problems.

References

"3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" handling and storage guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals with best practices for handling and storage, as well as to provide troubleshooting for common experimental issues.

Properties at a Glance

This table summarizes the key quantitative data for this compound.

PropertyValueSource
Melting Point 200°C[1]
Boiling Point 431°C at 760mmHg[1]
Density 1.319 g/cm³[1]
Flash Point 214.4°C[1]
Refractive Index 1.629[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: According to the Safety Data Sheet (SDS), this compound can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed.[2][3][4][5] Always handle this chemical with appropriate personal protective equipment (PPE).

Q2: What is the recommended personal protective equipment (PPE) when handling this compound?

A2: It is recommended to use chemical-resistant gloves, protective clothing, and eye/face protection.[2][5] If there is a risk of dust formation or inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]

Q3: How should I properly store this compound?

A3: Store the compound in a dry, cool, and well-ventilated place.[2][6] The container should be kept tightly closed.[2][5] It is also advised to store it locked up.[2]

Q4: Are there any incompatible materials I should avoid storing this compound with?

A4: Yes, this compound is incompatible with bases, strong oxidizing agents, amines, and reducing agents.[2][4]

Q5: What should I do in case of accidental contact with the skin or eyes?

A5: For skin contact, wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][4] For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[2][4]

Q6: What is the appropriate first aid response for inhalation or ingestion?

A6: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][4] If ingested, clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: The compound is not dissolving as expected.

  • Possible Cause: The chosen solvent may not be appropriate. Benzoic acid has poor solubility in cold water but high solubility in hot water.[7] Its solubility in organic solvents like acetone, ethanol, and ether is generally good.[7]

  • Troubleshooting Steps:

    • Consult literature for recommended solvents for similar thiazole-containing benzoic acid derivatives.

    • If using water, try gentle heating to increase solubility.

    • Consider using a different organic solvent such as DMSO or DMF for polar compounds, or ethers and chlorinated solvents for less polar compounds.

    • Use sonication to aid dissolution.

Issue 2: Unexpected color change or degradation of the compound in solution.

  • Possible Cause: The compound may be unstable under the experimental conditions. Thiazole rings are generally thermally stable but can react under certain conditions.[8] Exposure to incompatible materials (strong bases, oxidizers) can cause degradation.

  • Troubleshooting Steps:

    • Ensure the storage conditions are as recommended (cool, dry, away from light).

    • Check the pH of your solution. Benzoic acid is an acid and will react with bases.

    • Prepare solutions fresh before use whenever possible.

    • If heating is required, use the lowest effective temperature and minimize the heating time.

    • Run a control experiment to determine if other components in the mixture are causing the degradation.

Issue 3: Inconsistent experimental results.

  • Possible Cause: This could be due to impurities in the compound, improper handling leading to contamination, or degradation over time.

  • Troubleshooting Steps:

    • Verify the purity of the compound using an appropriate analytical method (e.g., NMR, LC-MS).

    • Always use clean glassware and spatulas to avoid cross-contamination.

    • Ensure the compound has been stored correctly and has not exceeded its shelf life.

    • When weighing, do so in a controlled environment to avoid moisture absorption if the compound is hygroscopic.

Visual Workflow and Diagrams

Troubleshooting Handling and Storage Issues

The following diagram outlines a logical workflow for troubleshooting common problems encountered during the handling and storage of this compound.

Troubleshooting_Workflow start Problem Encountered (e.g., Poor Solubility, Degradation) check_sds Consult Safety Data Sheet (SDS) start->check_sds First Step check_storage Verify Storage Conditions (Cool, Dry, Tightly Sealed) check_sds->check_storage check_purity Assess Compound Purity (e.g., via LC-MS, NMR) check_sds->check_purity check_protocol Review Experimental Protocol (Solvent, pH, Temp.) check_sds->check_protocol incompatible Incompatible Conditions Identified? check_storage->incompatible purity_issue Purity Issue Identified? check_purity->purity_issue protocol_issue Protocol Issue Identified? check_protocol->protocol_issue incompatible->check_purity No modify_storage Action: Correct Storage (Isolate from Incompatibles) incompatible->modify_storage Yes purity_issue->check_protocol No purify_compound Action: Purify Compound or Use New Batch purity_issue->purify_compound Yes modify_protocol Action: Modify Protocol (Change Solvent, Adjust pH/Temp) protocol_issue->modify_protocol Yes resolve Problem Resolved protocol_issue->resolve No / Unresolved modify_storage->resolve purify_compound->resolve modify_protocol->resolve

Caption: Troubleshooting workflow for experimental issues.

References

Validation & Comparative

Purity Analysis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of a compound is a critical parameter that can significantly impact experimental outcomes, from early-stage discovery to preclinical and clinical studies. This guide provides a comparative analysis of "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" and two of its structural isomers, "4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" and "2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid," using standard analytical techniques for purity determination. The data presented herein is based on established methodologies for small organic molecules and serves as a practical reference for laboratory work.

Comparative Purity Analysis

The purity of three structural isomers of (2-Methyl-1,3-thiazol-4-yl)benzoic acid was assessed using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The results are summarized in the table below.

CompoundHPLC-UV Purity (%)qNMR Purity (%)LC-MS Purity (%)
This compound99.298.999.5
4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid98.798.599.1
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid97.597.298.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be readily adaptable for use in a standard analytical laboratory setting.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the separation and quantification of impurities in organic compounds.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of 1 mg/mL.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for determining the purity of a compound without the need for a reference standard of the compound itself.[4][5][6][7]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity (e.g., maleic acid).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation: A precisely weighed amount of the sample and the internal standard are dissolved in the deuterated solvent.

  • Data Acquisition: A proton (¹H) NMR spectrum is acquired with a sufficient relaxation delay to ensure accurate integration.

  • Purity Calculation: The purity is calculated by comparing the integral of a characteristic peak of the analyte to the integral of a peak from the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for detecting and identifying trace impurities.[8][9][10]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.

  • Method: The same chromatographic conditions as the HPLC-UV method can be used.

  • Data Analysis: The purity is assessed by the area of the main peak in the total ion chromatogram (TIC). The mass spectrometer is also used to identify any co-eluting impurities by their mass-to-charge ratio.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and potential applications of these compounds, the following diagrams are provided.

Purity_Analysis_Workflow Purity Analysis Workflow for Thiazole Derivatives cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting cluster_comparison Comparative Assessment Sample_Reception Sample Reception Sample_Preparation Sample Preparation (Weighing & Dissolving) Sample_Reception->Sample_Preparation HPLC_UV HPLC-UV Analysis Sample_Preparation->HPLC_UV qNMR qNMR Analysis Sample_Preparation->qNMR LC_MS LC-MS Analysis Sample_Preparation->LC_MS Data_Processing Data Processing (Integration & Calculation) HPLC_UV->Data_Processing qNMR->Data_Processing LC_MS->Data_Processing Purity_Statement Final Purity Statement Data_Processing->Purity_Statement Comparison Comparison of Results Purity_Statement->Comparison

Caption: A flowchart illustrating the typical workflow for the purity analysis of a small molecule compound.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway Inhibition Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Inhibitor 3-(2-Methyl-1,3-thiazol-4-yl) benzoic acid Inhibitor->Kinase1

Caption: A diagram showing a hypothetical signaling pathway where the compound acts as a kinase inhibitor.

References

Comprehensive Guide to the Characterization of Phenyl-Thiazolyl-Benzoic Acid Derivatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of phenyl-thiazolyl-benzoic acid derivatives, a class of small molecules with significant interest in drug discovery. Due to the limited availability of public experimental data for "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid," this guide will focus on a closely related and well-characterized analogue, 4-[4-(3-trifluoromethyl-phenyl)-thiazol-2-yl]-benzoic acid (PTB) , as a case study.[1] The principles and methodologies described herein are broadly applicable to the structural elucidation of similar small organic molecules.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone analytical techniques in organic chemistry for the unambiguous identification and characterization of molecular structures.[2][3][4] NMR provides detailed information about the carbon-hydrogen framework of a molecule, while MS determines the molecular weight and elemental composition.[2][4] This guide will compare and contrast these techniques in the context of characterizing phenyl-thiazolyl-benzoic acid derivatives.

Case Study: 4-[4-(3-trifluoromethyl-phenyl)-thiazol-2-yl]-benzoic acid (PTB)

PTB has been identified as a potent agonist of Retinoid X Receptor alpha (RXRα) and Retinoic Acid Receptor alpha (RARα), highlighting its potential in therapeutic applications.[1] Its characterization serves as an excellent practical example for this guide.

Data Presentation

Table 1: Predicted Mass Spectrometry Data for a Structural Isomer

While experimental MS data for the specific title compound is unavailable, predicted data for a structural isomer, 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid, offers insight into the expected mass-to-charge ratios for various adducts.

AdductPredicted m/z
[M+H]⁺250.05324
[M+Na]⁺272.03518
[M-H]⁻248.03868
[M+NH₄]⁺267.07978
[M+K]⁺288.00912
[M+H-H₂O]⁺232.04322
[M+HCOO]⁻294.04416
[M+CH₃COO]⁻308.05981
Data sourced from PubChem for 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid.[5]

Table 2: Representative ¹H and ¹³C NMR Data for Substituted Benzoic Acids

The following table provides representative NMR data for benzoic acid and a substituted benzoic acid to illustrate typical chemical shifts.

Compound¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (100MHz, CDCl₃) δ (ppm)
Benzoic acid11.67 (s, 1H), 8.20 (d, J = 7.2 Hz, 2H), 7.68 (t, J = 7.44 Hz, 1H), 7.55 (t, J = 7.92 Hz, 2H)172.60, 133.89, 130.28, 129.39, 128.55
4-Methylbenzoic acid12.80 (s, 1H), 7.84 (d, J = 6.48 Hz, 2H), 7.29 (d, J = 7.88 Hz, 2H), 2.36 (s, 3H)167.80, 143.46, 129.80, 129.55, 128.52, 21.55
Data is illustrative and sourced from supplementary information from the Royal Society of Chemistry.[6]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like a phenyl-thiazolyl-benzoic acid derivative is as follows:

  • Sample Preparation :

    • Dissolve 5-25 mg of the compound in approximately 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7][8]

    • For ¹³C NMR, a higher concentration of 50-100 mg may be required for a good signal-to-noise ratio in a reasonable time.[8]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[9]

    • Cap the NMR tube securely.[7]

  • Instrument Setup :

    • Insert the NMR tube into a spinner and adjust the depth using a gauge.[9]

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity. This can be done manually or using automated routines like topshim.

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum. A standard experiment involves a single pulse and acquisition.

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)

A general procedure for analyzing a small molecule using a Liquid Chromatography-Mass Spectrometry (LC-MS) system is outlined below:

  • Sample Preparation :

    • Prepare a dilute solution of the compound (typically in the µg/mL to ng/mL range) in a solvent compatible with the LC mobile phase (e.g., acetonitrile, methanol, water).

    • Filter the sample to remove any particulates that could clog the LC system.

  • LC-MS System Setup :

    • Choose an appropriate LC column and mobile phase for the separation of the analyte.

    • Set the flow rate and gradient conditions for the liquid chromatography.

    • Select the ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) and polarity (positive or negative ion mode).[10] ESI is commonly used for polar molecules like benzoic acid derivatives.

    • Calibrate the mass spectrometer using a known reference compound to ensure accurate mass measurements.[11]

  • Data Acquisition :

    • Inject the sample into the LC-MS system.

    • Acquire mass spectra over the desired m/z range.

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

Comparison of Analytical Techniques

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Detailed structural information (connectivity, stereochemistry), sample purity.[2]Molecular weight, elemental formula (with high resolution), structural information via fragmentation.[2][4]
Sample Amount Milligrams (mg).[8]Micrograms (µg) to nanograms (ng).
Analysis Time Minutes to hours, depending on the nucleus and concentration.Seconds to minutes.
Destructive? No, the sample can be recovered.Yes, the sample is consumed.
Quantitative? Yes, with an internal standard.Yes, with an internal standard.[12]

Visualizations

experimental_workflow cluster_synthesis Sample Preparation cluster_characterization Characterization cluster_data Data Analysis cluster_conclusion Conclusion synthesis Synthesized Compound nmr NMR Analysis synthesis->nmr Dissolve in deuterated solvent ms MS Analysis synthesis->ms Dilute in LC-MS grade solvent nmr_data NMR Spectra (¹H, ¹³C) nmr->nmr_data ms_data Mass Spectrum (m/z) ms->ms_data structure Structure Elucidation nmr_data->structure ms_data->structure

Caption: Experimental workflow for the characterization of a small molecule.

nmr_vs_ms cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry compound Unknown Compound nmr_info Connectivity Stereochemistry Purity compound->nmr_info ms_info Molecular Weight Elemental Formula Fragmentation compound->ms_info structure Final Structure nmr_info->structure ms_info->structure

Caption: Comparison of information obtained from NMR and MS.

References

A Comparative Analysis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid and Other Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a significant scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3][4] Its derivatives have garnered considerable attention for their broad pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[5][6][7][8] This guide provides a comparative overview of the biological activities of various thiazole derivatives, with a focus on their anticancer potential, supported by experimental data. While specific biological activity data for 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is not extensively available in the public domain, this guide will compare the activities of structurally related thiazole derivatives to provide a valuable reference for researchers and drug development professionals.

Comparative Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[8] The following table summarizes the in vitro cytotoxic activity of several thiazole derivatives against different cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
4c 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazol-4(5H)-oneMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
4i N-(4-fluorophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acetamideSaOS-2 (Osteosarcoma)0.190 ± 0.045DoxorubicinNot specified
4d N-(4-chlorophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acetamideSaOS-2 (Osteosarcoma)0.212 ± 0.006DoxorubicinNot specified
4b N-(4-bromophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acetamideSaOS-2 (Osteosarcoma)0.214 ± 0.009DoxorubicinNot specified
Compound 14 1-(Thiazol-2-yl)-N-3-methyl-1H-pyrazole-5-carboxylic acid derivativeBJAB (B-cell lymphoma)Potent activity reportedNot specifiedNot specified

Table 1: In vitro anticancer activity of selected thiazole derivatives. Data sourced from multiple studies.[5][8][9]

Experimental Protocols

A fundamental understanding of the experimental methodologies is crucial for interpreting the activity data. Below are detailed protocols for common assays used to evaluate the anticancer activity of thiazole derivatives.

1. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[11] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[11]

  • Protocol:

    • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[12]

    • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., thiazole derivatives) and incubated for a specific period (e.g., 72 hours).[10]

    • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours to allow formazan crystal formation.[11][13]

    • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[13]

    • Absorbance Reading: The plate is placed on a shaker to ensure complete dissolution of the formazan, and the absorbance is read on a microplate reader at a wavelength of 590 nm.[12] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

MTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate overnight cell_seeding->incubation1 add_compounds Add thiazole derivatives incubation1->add_compounds incubation2 Incubate for 72 hours add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 solubilize Dissolve formazan with DMSO incubation3->solubilize read_absorbance Read absorbance at 590 nm solubilize->read_absorbance

Experimental workflow for the MTT cytotoxicity assay.

2. VEGFR-2 Kinase Assay

This in vitro assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, a key target in angiogenesis.[1][3]

  • Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The inhibitory effect of a compound is determined by measuring the reduction in substrate phosphorylation.[1]

  • Protocol:

    • Master Mixture Preparation: A master mixture containing kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) is prepared.[3]

    • Plate Setup: The master mixture is added to the wells of a 96-well plate. The test compounds (thiazole derivatives) at various concentrations are added to the respective wells. Control wells (no inhibitor) and blank wells (no enzyme) are also included.[1]

    • Enzyme Addition: Recombinant human VEGFR-2 enzyme is added to the test and positive control wells.[3]

    • Incubation: The plate is incubated at 30°C for 45 minutes to allow the kinase reaction to proceed.[1]

    • Detection: A detection reagent, such as Kinase-Glo® MAX, is added to each well. This reagent measures the amount of ATP remaining in the well; a higher luminescence signal indicates greater inhibition of kinase activity.[3]

    • Luminescence Reading: The plate is incubated at room temperature for a short period to stabilize the luminescent signal, which is then read using a microplate reader.[1] The IC50 value is calculated based on the reduction in kinase activity in the presence of the inhibitor.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization Autophosphorylation Autophosphorylation PI3K PI3K Autophosphorylation->PI3K PLCg PLCγ Autophosphorylation->PLCg AKT Akt PI3K->AKT Gene_Expression Gene Expression AKT->Gene_Expression PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Migration Migration Gene_Expression->Migration Survival Survival Gene_Expression->Survival Inhibitor Thiazole Derivative (e.g., this compound) Inhibitor->Autophosphorylation Inhibition

VEGFR-2 signaling pathway and the point of inhibition by thiazole derivatives.

Conclusion

Thiazole and its derivatives represent a highly versatile and pharmacologically important class of compounds. The extensive research into their synthesis and biological evaluation has led to the discovery of potent agents with diverse therapeutic applications, particularly in oncology. The ability to readily modify the thiazole scaffold allows for the fine-tuning of its properties to enhance efficacy and selectivity against various biological targets. While specific experimental data for this compound remains to be fully elucidated in publicly accessible literature, the comparative data from other thiazole derivatives strongly support the continued exploration of this chemical class in the development of novel therapeutics. The experimental protocols provided herein offer a standardized framework for the evaluation of new synthetic analogs.

References

Comparative Analysis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid Analogs: Current Landscape of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole ring is a well-established pharmacophore in medicinal chemistry, and its derivatives have been explored for numerous therapeutic applications. Similarly, benzoic acid moieties are integral to many biologically active molecules. The combination of these two chemical entities in "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" suggests potential for interesting biological properties. However, without specific research focusing on this molecule, any discussion of its activity in comparison to analogs remains speculative.

Potential Areas of Biological Activity Based on Related Structures

Based on the biological activities reported for related thiazole and benzoic acid derivatives, potential therapeutic areas for "this compound" and its analogs could include:

  • Anticancer Activity: Thiazole-containing compounds have been investigated as inhibitors of various kinases, such as c-Met, which are implicated in cancer progression.

  • Antimicrobial Activity: The thiazole nucleus is a core component of many antibacterial and antifungal agents.

  • Anti-inflammatory Effects: Certain benzoic acid derivatives have demonstrated potent anti-inflammatory properties.

  • Metabolic Disorders: Some thiazole derivatives have been explored as activators of enzymes like glucokinase, which is relevant in the context of diabetes.

It is important to emphasize that these are potential areas of activity based on chemical similarity, and dedicated biological screening of "this compound" and its analogs would be required for confirmation.

Future Directions

To enable a comparative analysis as requested, future research would need to focus on the following:

  • Synthesis: The synthesis of "this compound" and a library of its structural analogs with systematic modifications to the thiazole and benzoic acid rings.

  • Biological Screening: Comprehensive in vitro and in vivo screening of these compounds against a panel of biological targets to identify and quantify their activities.

  • Structure-Activity Relationship (SAR) Studies: Analysis of the screening data to establish clear relationships between chemical structure and biological activity, which is crucial for rational drug design and optimization.

  • Mechanistic Studies: Elucidation of the molecular mechanisms and signaling pathways through which the active compounds exert their effects.

Until such data becomes available, a detailed and objective comparison guide on the biological activity of "this compound" and its analogs cannot be constructed. The scientific community awaits further research to uncover the therapeutic potential of this specific chemical scaffold.

Comparative Analysis of "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid" (Compound X): A Hypothetical Target Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases lack specific information on the mechanism of action for "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid". Therefore, this guide serves as a template, illustrating how to structure a comparative analysis for validating a hypothetical mechanism of action. For this purpose, we will refer to "this compound" as Compound X and hypothesize its action as an inhibitor of MEK1 , a key kinase in the MAPK/ERK signaling pathway. This guide compares the hypothetical performance of Compound X with Trametinib , a known and clinically approved MEK1/2 inhibitor.

Comparative Performance Data

The following table summarizes hypothetical quantitative data comparing the inhibitory activity and cellular effects of Compound X against the established MEK inhibitor, Trametinib. This data represents typical results from key assays used in early-stage drug discovery to validate a compound's mechanism of action.

Parameter Compound X (Hypothetical Data) Trametinib (Reference Data) Experiment Significance
Target Affinity (Kd) 15 nM1.8 nMSurface Plasmon Resonance (SPR)Measures direct binding strength to the MEK1 protein. Lower values indicate stronger binding.
Biochemical Potency (IC50) 25 nM3.4 nMIn Vitro Kinase AssayMeasures the concentration required to inhibit 50% of MEK1 enzymatic activity.
Cellular Potency (EC50) 150 nM10 nMWestern Blot (p-ERK)Measures the concentration required to reduce phosphorylation of ERK (a downstream target of MEK1) by 50% in cells.
Anti-proliferative Activity (GI50) 500 nM45 nMCell Viability Assay (e.g., CTG)Measures the concentration required to inhibit the growth of cancer cells (e.g., A375 melanoma) by 50%.
Kinase Selectivity High selectivity for MEK1/2 over 300 other kinasesHigh selectivity for MEK1/2KinomeScan ProfilingAssesses off-target activity. High selectivity is crucial for minimizing side effects.

Signaling Pathway and Point of Intervention

The diagram below illustrates the canonical MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. The pathway is often hyperactivated in various cancers. The diagram highlights the specific intervention points of both the hypothetical Compound X and the reference compound, Trametinib.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Compound X & Trametinib Inhibitor->MEK

Caption: MAPK/ERK signaling pathway with MEK1/2 as the point of inhibition.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of findings. Below are the standard protocols for the key experiments cited in the data table.

In Vitro MEK1 Kinase Assay (Biochemical Potency)
  • Objective: To determine the concentration of Compound X required to inhibit 50% of MEK1 enzymatic activity (IC50).

  • Method:

    • Recombinant human MEK1 enzyme is incubated with a kinase buffer containing ATP and a specific substrate (e.g., inactive ERK2).

    • Compound X or Trametinib is added in a series of 10-point dilutions (e.g., from 1 nM to 100 µM).

    • The reaction is initiated and allowed to proceed for 60 minutes at 30°C.

    • The amount of phosphorylated ERK2 product is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or by ELISA.

    • Data is plotted as percent inhibition versus compound concentration, and the IC50 value is calculated using a non-linear regression curve fit (log[inhibitor] vs. response).

Cellular Western Blot for p-ERK (Cellular Potency)
  • Objective: To measure the effect of Compound X on MEK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, ERK.

  • Method:

    • A375 cells (a human melanoma cell line with a B-RAF V600E mutation, leading to constitutive pathway activation) are seeded in 6-well plates and grown overnight.

    • Cells are treated with a serial dilution of Compound X or Trametinib for 2 hours.

    • Following treatment, cells are lysed, and total protein concentration is determined using a BCA assay.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK, as a loading control).

    • Blots are incubated with secondary antibodies and visualized using chemiluminescence. Band intensity is quantified, and the p-ERK/t-ERK ratio is calculated.

    • The EC50 is determined by plotting the percentage reduction in the p-ERK/t-ERK ratio against compound concentration.

Experimental Workflow for Target Validation

The following diagram outlines the logical flow of experiments, from initial biochemical screening to cellular and functional validation, to confirm that a compound acts via the hypothesized mechanism.

Experimental_Workflow start Hypothesis: Compound X inhibits MEK1 biochem Biochemical Assay (In Vitro Kinase Assay) start->biochem Test Potency binding Direct Binding Assay (e.g., SPR, ITC) biochem->binding Confirm Interaction selectivity Selectivity Profiling (KinomeScan) biochem->selectivity Assess Off-Targets cellular Cellular Target Engagement (Western Blot for p-ERK) binding->cellular Verify in Cells functional Functional Outcome Assay (Cell Proliferation / Viability) cellular->functional Link to Effect conclusion Conclusion: Mechanism Validated functional->conclusion selectivity->conclusion

Caption: A stepwise workflow for validating a kinase inhibitor's mechanism of action.

Logical Comparison Framework

This diagram provides a logical framework for comparing two inhibitors based on key drug-like properties. An ideal candidate would possess high potency, high selectivity, and favorable cellular activity.

Logical_Comparison title Comparative Framework: Inhibitor Properties Potency Potency X_Potency Compound X Biochemical IC50: 25 nM Potency->X_Potency T_Potency Trametinib Biochemical IC50: 3.4 nM Potency->T_Potency Activity Cellular Activity X_Activity Compound X Cellular EC50: 150 nM Activity->X_Activity T_Activity Trametinib Cellular EC50: 10 nM Activity->T_Activity Selectivity Selectivity X_Selectivity Compound X High Selectivity->X_Selectivity T_Selectivity Trametinib High Selectivity->T_Selectivity

Caption: A logical comparison of key performance indicators for two inhibitors.

Comparative Guide to the Structure-Activity Relationship of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid, focusing on their potential as therapeutic agents. Due to the limited publicly available SAR data for the exact title compound, this guide draws comparisons from closely related structures, particularly in the context of protein kinase CK2 inhibition, anticancer, and antimicrobial activities.

Structure-Activity Relationship Analysis

The core scaffold of (thiazol-yl)benzoic acid has been identified as a promising framework for the development of various therapeutic inhibitors. The biological activity of these compounds is significantly influenced by the substitution pattern on both the thiazole and the benzoic acid rings.

Key Insights from Analog Studies:

  • Protein Kinase CK2 Inhibition: Studies on 4-(thiazol-5-yl)benzoic acid derivatives have shown potent inhibitory activity against protein kinase CK2, a key target in cancer therapy. The position of the carboxylic acid group on the phenyl ring and substitutions on the thiazole and benzoic acid moieties are critical for activity. For instance, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety has been shown to maintain potent CK2 inhibitory activities and lead to significant antiproliferative effects.[1]

  • Anticancer Activity: Thiazole derivatives are recognized for their anticancer properties, often acting through mechanisms like apoptosis induction and inhibition of key signaling pathways such as NFkB/mTOR/PI3K/AkT.[2] The substitution pattern on the thiazole ring is a key determinant of their cytotoxic efficacy.

  • Antimicrobial Activity: 2,4-disubstituted thiazole derivatives have demonstrated significant in vitro antibacterial and antifungal activities. The presence of specific electron-withdrawing or -donating groups on the phenyl ring attached to the thiazole can greatly enhance antimicrobial potency.

Comparative Data of Thiazolyl-benzoic Acid Analogs as CK2 Inhibitors

The following table summarizes the structure-activity relationship of 4-(thiazol-5-yl)benzoic acid derivatives as inhibitors of protein kinase CK2α and their antiproliferative activity against the A549 human lung carcinoma cell line. This data is extrapolated from closely related analogs to provide insights into the potential SAR of this compound.

Compound IDR1 (Thiazole C2-substituent)R2 (Benzoic Acid C3-substituent)CK2α IC50 (µM)A549 CC50 (µM)
1 HH0.0159.8
2 H2-Cl-benzyloxy0.0161.5
3 H2-F-benzyloxy0.0142.0
4 H2-MeO-benzyloxy0.0153.3
5 MeH>1>10

Data adapted from a study on 4-(thiazol-5-yl)benzoic acid derivatives.[1]

Interpretation of SAR Data:

  • The unsubstituted phenyl group at the C2 position of the thiazole (R1=H) is crucial for high-potency CK2 inhibition (Compound 1 vs. Compound 5).

  • Substitution at the C3 position of the benzoic acid ring (R2) with bulky, hydrophobic groups like 2-halobenzyloxy or 2-methoxybenzyloxy significantly enhances antiproliferative activity while maintaining potent CK2α inhibition (Compounds 2, 3, and 4 vs. Compound 1).[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of thiazole derivatives are provided below.

3.1. Protein Kinase CK2 Inhibition Assay

This protocol describes a general method to determine the in vitro inhibitory activity of a compound against protein kinase CK2.

  • Objective: To determine the IC50 value of a test compound against recombinant human CK2.

  • Materials:

    • Recombinant human CK2 holoenzyme (α2β2).

    • Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).

    • [γ-³²P]ATP or a suitable fluorescence-based kinase assay kit.

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Test compound stock solution (in DMSO).

    • Phosphocellulose paper (for radioactive assay) or 96-well plates (for fluorescence assay).

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, combine the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate.

    • Inhibitor Addition: Add varying concentrations of the test compound or DMSO (vehicle control) to the reaction mixture. Pre-incubate for 10 minutes at 30°C.

    • Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).

    • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

    • Termination and Detection:

      • Radioactive Method: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.[3]

      • Fluorescence Method (e.g., ADP-Glo™): Add the reagent to terminate the kinase reaction and deplete remaining ATP. Then, add the detection reagent to convert ADP to ATP and generate a luminescent signal, which is measured by a plate reader.[2]

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

3.2. MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]

  • Objective: To determine the cytotoxic effect (IC50) of a test compound on a cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., A549, MCF-7, HepG2).

    • Complete cell culture medium.

    • Test compound stock solution (in DMSO).

    • 96-well cell culture plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.[4]

    • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value from the dose-response curve.

3.3. Broth Microdilution MIC Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8][9][10][11]

  • Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial or fungal strain of interest.

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Test compound stock solution.

    • Sterile 96-well microtiter plates.

    • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard).

    • Incubator.

  • Procedure:

    • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

    • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Visualizing Biological Pathways and Workflows

4.1. Protein Kinase CK2 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving Protein Kinase CK2 and its role in cell survival and proliferation, which can be targeted by inhibitors like the thiazolyl-benzoic acid derivatives.

CK2_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt CK2 Protein Kinase CK2 Akt->CK2 Activates NF_kappaB NF-κB CK2->NF_kappaB Phosphorylates & Activates Apoptosis Apoptosis CK2->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation NF_kappaB->Cell_Survival Inhibitor Thiazolyl-benzoic acid inhibitor Inhibitor->CK2 Inhibits SAR_Workflow Lead_ID Lead Compound Identification SAR_Hypothesis SAR Hypothesis Generation Lead_ID->SAR_Hypothesis Analog_Design Analog Design & Synthesis SAR_Hypothesis->Analog_Design Bio_Assay Biological Assays (in vitro & in vivo) Analog_Design->Bio_Assay Data_Analysis Data Analysis & SAR Elucidation Bio_Assay->Data_Analysis Data_Analysis->SAR_Hypothesis Refine Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Lead_Opt->Analog_Design Iterate Preclinical Preclinical Candidate Lead_Opt->Preclinical

References

A Comparative Guide to Target Validation of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid and Other MAP4K4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative MAP4K4 inhibitor, "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid," with established MAP4K4 inhibitors such as PF-06260933, DMX-5804, and GNE-495. The information is intended to assist researchers in designing and interpreting target validation studies for novel compounds targeting the Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4).

Introduction to MAP4K4 as a Therapeutic Target

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hepatocyte progenitor kinase-like/Germinal center kinase-like kinase (HGK), is a serine/threonine kinase belonging to the Ste20 family. It acts as an upstream regulator of several signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. Dysregulation of MAP4K4 signaling has been implicated in a variety of human diseases, including cancer, inflammation, metabolic disorders, and cardiovascular diseases. Its role in promoting tumor cell proliferation, migration, and invasion has made it an attractive target for therapeutic intervention in oncology.

Target validation for a potential MAP4K4 inhibitor like "this compound" involves a series of experiments to confirm its engagement with MAP4K4 and to characterize its biological effects. This guide outlines key in vitro assays and presents comparative data from known MAP4K4 inhibitors to serve as a benchmark for such validation studies.

Comparative Analysis of MAP4K4 Inhibitors

The following table summarizes the reported inhibitory activities of several well-characterized MAP4K4 inhibitors. "this compound" is included as a hypothetical compound for which target validation studies would be designed.

CompoundBiochemical IC50 (MAP4K4)Cellular Assay IC50Key Selectivity NotesReference
This compound To be determinedTo be determinedTo be determinedN/A
PF-062609333.7 nM (kinase assay)[1][2][3]160 nM (cell-based assay)[1][2]Also inhibits TNIK (IC50 = 15 nM) and MINK1 (IC50 = 8 nM)[4].[1][2][3][4]
DMX-58043 nM[5]Not explicitly reported, but effective in cellular models of cardiomyocyte survival.Less potent on MINK1/MAP4K6 (pIC50 = 8.18) and TNIK/MAP4K7 (pIC50 = 7.96) compared to MAP4K4 (pIC50 = 8.55).[5][5][6]
GNE-4953.7 nM[7][8][9]Effective in cellular models of retinal angiogenesis.Potent and selective, with a good balance of cellular potency and pharmacokinetic properties.[7][7][8][9]

Experimental Protocols for MAP4K4 Target Validation

The following are detailed protocols for key experiments essential for validating the targeting of MAP4K4 by a novel compound.

Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human MAP4K4 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compound (e.g., this compound) and control inhibitors (PF-06260933, DMX-5804)

  • 384-well white plates

Procedure:

  • Prepare a reaction buffer containing Tris-HCl, MgCl₂, BSA, and DTT.

  • Dispense 2.5 µL of 4x test compound dilutions in reaction buffer into the wells of a 384-well plate.

  • Add 2.5 µL of 4x MAP4K4 enzyme solution to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of 2x substrate/ATP mix (MBP and ATP in reaction buffer).

  • Incubate for 1 hour at 30°C.

  • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA assesses the binding of a compound to its target protein in a cellular context by measuring the thermal stabilization of the protein upon ligand binding.

Materials:

  • Cancer cell line known to express MAP4K4 (e.g., Panc-1 pancreatic cancer cells)

  • Complete cell culture medium

  • Test compound and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Equipment for cell lysis (e.g., freeze-thaw cycles)

  • PCR thermocycler

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against MAP4K4

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Culture Panc-1 cells to ~80% confluency.

  • Treat cells with the test compound at various concentrations or with vehicle (DMSO) for 1 hour.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 25°C water bath).

  • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to new tubes and determine the protein concentration.

  • Analyze the samples by SDS-PAGE and Western blotting using an anti-MAP4K4 antibody.

  • Quantify the band intensities and plot the percentage of soluble MAP4K4 against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Downstream Signaling Pathway Analysis (Western Blot for Phospho-JNK)

This experiment determines if the compound inhibits MAP4K4 activity within the cell by assessing the phosphorylation status of a key downstream substrate, JNK.

Materials:

  • Cancer cell line (e.g., HeLa or Panc-1)

  • Test compound and vehicle control

  • Stimulant (e.g., TNF-α or Anisomycin)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Seed cells in 6-well plates and grow to ~80% confluency.

  • Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.

  • Stimulate the cells with a known activator of the JNK pathway (e.g., 20 ng/mL TNF-α for 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate.

  • Strip the membrane and re-probe with an antibody against total JNK to confirm equal protein loading.

  • A decrease in the phospho-JNK signal in the presence of the compound indicates inhibition of the MAP4K4 signaling pathway.

Visualizing MAP4K4 Signaling and Inhibition

The following diagrams illustrate the MAP4K4 signaling pathway and a typical experimental workflow for inhibitor validation.

MAP4K4_Signaling_Pathway cluster_upstream Upstream Activators cluster_map4k4 MAP4K4 Kinase cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Stress_Signals Stress Signals (TNF-α, Anisomycin) MAP4K4 MAP4K4 Stress_Signals->MAP4K4 Integrins Integrins Integrins->MAP4K4 MKK4_7 MKK4/7 MAP4K4->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun AP1 AP-1 Transcription Factor c_Jun->AP1 Cellular_Responses Cellular Responses (Proliferation, Migration, Apoptosis) AP1->Cellular_Responses Compound This compound PF-06260933, DMX-5804, GNE-495 Compound->MAP4K4

Caption: MAP4K4 Signaling Pathway and Points of Inhibition.

Target_Validation_Workflow Start Novel Compound (this compound) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Determine IC50 Start->Biochemical_Assay Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA) Confirm intracellular binding Biochemical_Assay->Cellular_Target_Engagement Downstream_Signaling Downstream Pathway Analysis (e.g., Western Blot for p-JNK) Assess functional inhibition Cellular_Target_Engagement->Downstream_Signaling Phenotypic_Assay Phenotypic Assays (Proliferation, Migration) Characterize cellular effects Downstream_Signaling->Phenotypic_Assay Conclusion Target Validated Phenotypic_Assay->Conclusion

Caption: Experimental Workflow for MAP4K4 Inhibitor Target Validation.

References

Comparative Analysis of Synthetic Routes to 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, a key building block in medicinal chemistry and drug discovery. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

Two principal synthetic pathways for this compound are presented:

  • Route 1: Hantzsch Thiazole Synthesis followed by Nitrile Hydrolysis. This classic approach involves the initial formation of a thiazole ring system, yielding a benzonitrile intermediate, which is subsequently hydrolyzed to the target carboxylic acid.

  • Route 2: Suzuki-Miyaura Cross-Coupling. This modern palladium-catalyzed cross-coupling method offers a convergent approach to forming the carbon-carbon bond between the thiazole and benzoic acid moieties.

This guide will delve into the detailed experimental protocols for each route, present a quantitative comparison of their key metrics, and provide a visual representation of the synthetic strategies.

Data Presentation: A Comparative Overview

ParameterRoute 1: Hantzsch Synthesis & HydrolysisRoute 2: Suzuki-Miyaura Coupling
Overall Yield Moderate to GoodGood to Excellent
Number of Steps 21 (from advanced intermediates)
Starting Materials Readily availableRequires pre-functionalized precursors
Reaction Conditions Can involve harsh reagents (e.g., strong acids/bases)Generally mild
Purification May require multiple chromatographic stepsOften requires chromatographic purification
Scalability Generally scalableCan be challenging for large-scale production

Experimental Protocols

Route 1: Hantzsch Thiazole Synthesis and Subsequent Nitrile Hydrolysis

This two-step sequence first constructs the 2-methyl-4-phenylthiazole core followed by conversion of the nitrile group to a carboxylic acid.

Step 1: Synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

  • Reaction: 3-Acetylbenzonitrile is first halogenated to form 2-bromo-1-(3-cyanophenyl)ethan-1-one. This α-haloketone is then reacted with thioacetamide in a Hantzsch thiazole synthesis.

  • Procedure:

    • To a solution of 2-bromo-1-(3-cyanophenyl)ethan-1-one (1.0 eq) in a suitable solvent such as ethanol, add thioacetamide (1.1 eq).

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Step 2: Hydrolysis of 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile to this compound

  • Reaction: The nitrile functional group of the intermediate is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.[1][2][3]

  • Procedure:

    • Dissolve 3-(2-Methyl-1,3-thiazol-4-yl)benzonitrile (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[4]

    • Heat the mixture to reflux for an extended period (typically several hours to overnight).

    • Monitor the disappearance of the starting material by TLC.

    • After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 6 M HCl) to precipitate the carboxylic acid.[4]

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.[4]

    • Recrystallization from a suitable solvent may be performed for further purification.

Route 2: Suzuki-Miyaura Cross-Coupling

This route offers a more direct connection of the two key aromatic rings.

  • Reaction: A suitable boronic acid or ester derivative of one fragment is coupled with a halogenated derivative of the other fragment in the presence of a palladium catalyst and a base. For this synthesis, 2-methyl-4-(tributylstannyl)thiazole can be coupled with methyl 3-bromobenzoate.

  • Procedure:

    • To a degassed solution of methyl 3-bromobenzoate (1.0 eq) and 2-methyl-4-(tributylstannyl)thiazole (1.1 eq) in a suitable solvent (e.g., toluene or DMF), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude ester by column chromatography.

    • The resulting methyl ester is then hydrolyzed to the carboxylic acid using standard procedures as described in Route 1, Step 2.

Visualization of Synthetic Pathways

Caption: Comparative workflow of the two main synthetic routes.

Conclusion

Both the Hantzsch synthesis followed by nitrile hydrolysis and the Suzuki-Miyaura coupling represent viable methods for the synthesis of this compound. The choice of route will depend on factors such as the availability of starting materials, desired scale of production, and the laboratory's expertise with particular reaction types. The Hantzsch approach is a more traditional and often cost-effective method, while the Suzuki-Miyaura coupling offers a more convergent and potentially higher-yielding strategy, particularly for library synthesis and medicinal chemistry applications where rapid access to analogs is crucial. Researchers are encouraged to evaluate both methods based on the specific requirements of their project.

References

A Comparative Guide to 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of reference standards are paramount for accurate analytical results and successful research outcomes. This guide provides a comprehensive comparison of commercially available reference standards for 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, a key chemical intermediate. This document outlines potential suppliers and provides detailed experimental protocols for the verification of purity and identity, enabling users to make informed decisions when selecting a reference standard.

Commercial Availability

Several chemical suppliers offer this compound and its isomers. While direct comparative studies on these standards are not publicly available, the following table summarizes information gathered from various suppliers. Researchers are encouraged to request a Certificate of Analysis (CoA) from their chosen supplier to obtain batch-specific purity data and analytical methods.

SupplierProduct NamePurityCAS NumberNotes
Thermo Scientific This compound97%[1]Not SpecifiedPart of a large portfolio of laboratory chemicals.
Amerigo Scientific This compoundNot SpecifiedNot SpecifiedSpecialist distributor for life science products.[2]
Apollo Scientific 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acidNot Specified294620-60-3[3]Isomer of the target compound.
ChemScene 4-(4-Methyl-1,3-thiazol-2-yl)benzoic acid≥95%[4]933709-38-7[4]Isomer of the target compound.
ChemicalBook 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acidNot Specified65032-66-8[5]Isomer of the target compound, with multiple listed suppliers.

Analytical Performance Verification

To ensure the quality and suitability of a reference standard, independent verification is crucial. Below are detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) that can be employed to assess the purity and confirm the identity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. A validated HPLC method can separate the main compound from any impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this type of analysis.[6]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 4.4) and an organic solvent like methanol or acetonitrile. A common starting point could be a 60:40 (v/v) ratio of buffer to organic solvent.[7]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: UV detection at a wavelength where the compound has significant absorbance, for example, 234 nm or 254 nm.[7]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40 °C.[8]

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to establish linearity (e.g., 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Prepare a solution of the reference standard to be tested at a concentration within the linear range.

  • Data Analysis: The purity of the reference standard can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful techniques for confirming the chemical structure of a molecule.

Experimental Protocol:

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Solvent: A deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the chosen deuterated solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, splitting patterns, and integration of the different protons in the molecule.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments.

  • Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for the structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, which is a critical tool for confirming its molecular weight and elemental composition.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, which can be coupled to an HPLC or GC system (LC-MS or GC-MS) or used with a direct infusion source. For a non-volatile compound like this, LC-MS with an electrospray ionization (ESI) source is suitable.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode.

  • Mobile Phase (for LC-MS): A mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of a modifier like formic acid to promote ionization.

  • Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 1-10 µg/mL) in the mobile phase.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

  • Data Analysis: The observed mass-to-charge ratio of the molecular ion should correspond to the calculated molecular weight of this compound (C₁₁H₉NO₂S, Molecular Weight: 219.26 g/mol ).

Experimental Workflows

To visualize the analytical processes for verifying the reference standards, the following diagrams illustrate the workflows for HPLC purity analysis and structural confirmation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Reference Standard dissolve Dissolve in Mobile Phase start->dissolve dilute Prepare Working Solutions dissolve->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Structural_Confirmation_Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry start This compound Reference Standard prep_nmr Dissolve in Deuterated Solvent start->prep_nmr prep_ms Prepare Dilute Solution start->prep_ms acq_nmr Acquire 1H and 13C Spectra prep_nmr->acq_nmr analyze_nmr Compare with Expected Structure acq_nmr->analyze_nmr result Confirmed Structure and Identity analyze_nmr->result acq_ms Acquire Mass Spectrum (LC-MS) prep_ms->acq_ms analyze_ms Verify Molecular Weight acq_ms->analyze_ms analyze_ms->result

Caption: Workflow for Structural Confirmation.

By following these guidelines and experimental protocols, researchers can confidently assess the quality of their this compound reference standards, ensuring the accuracy and reliability of their scientific investigations.

References

Comparative Cross-Reactivity Analysis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of "3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid". Due to the limited publicly available data on this specific molecule, this guide focuses on a closely related structural analog, a phenyl-thiazolyl-benzoic acid derivative (PTB), which has been identified as a dual agonist for Retinoid X Receptor alpha (RXRα) and Retinoic Acid Receptor alpha (RARα). This guide also includes data for other known RXR and RAR modulators to provide a broader context for comparison.

Executive Summary

"this compound" belongs to a class of compounds containing thiazole and benzoic acid moieties, which are present in numerous biologically active molecules. A structural analog, a phenyl-thiazolyl-benzoic acid derivative (PTB), has been shown to act as a potent dual agonist for RXRα and RARα, key nuclear receptors involved in regulating gene transcription related to cell proliferation, differentiation, and apoptosis. This suggests a high probability that "this compound" may also interact with these receptors. This guide presents a comparative overview of the activity of related compounds, detailed experimental protocols for assessing such interactions, and visual representations of the relevant signaling pathway and experimental workflows.

Comparative Activity of RXR/RAR Agonists

The following table summarizes the activity of various retinoid receptor agonists. While specific data for "this compound" is unavailable, the data for the structural analog PTB and other dual agonists provide a benchmark for potential activity.

CompoundTarget(s)Assay TypeEC50 (nM)Reference Compound(s)
Phenyl-thiazolyl-benzoic acid derivative (PTB)RXRα, RARαReporter Gene AssayData not available in public literature9-cis-Retinoic Acid
9-cis-Retinoic AcidRXRα,β,γ / RARα,β,γCo-transfection AssayRXRα: 100±25, RARα: 191±20-
AGN 194204RXRα,β,γ selectiveTransactivation AssayRXRα: 1.5-
Stilbene Derivative (11b)Dual RXR agonist / RAR antagonistLuciferase Reporter AssayRXRβ: 519-cis-Retinoic Acid

Disclaimer: The EC50 values are dependent on the specific assay conditions and cell lines used and should be considered as representative.

Experimental Protocols

To facilitate the investigation of the cross-reactivity of "this compound", detailed protocols for two key assays are provided below.

Luciferase Reporter Gene Assay for RARα Activation

This protocol describes a cell-based assay to measure the activation of RARα by a test compound.

Materials:

  • HEK293 cells stably co-transfected with a RARα expression vector and a luciferase reporter vector containing Retinoic Acid Response Elements (RAREs).

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), Charcoal Stripped

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 96-well white, clear-bottom cell culture plates

  • Test compound ("this compound") and reference agonist (e.g., all-trans Retinoic Acid, ATRA)

  • DMSO (vehicle control)

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Culture: Maintain the RARα reporter HEK293 cell line in DMEM supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin.

  • Cell Seeding: 24 hours prior to the assay, seed the cells into a 96-well plate at a density of approximately 30,000 cells per well in 100 µL of assay medium (DMEM with 10% charcoal-stripped FBS).

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and reference agonist in DMSO. Perform serial dilutions in assay medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.

  • Cell Treatment: Add 10 µL of the diluted test compound, reference agonist, or vehicle control (DMSO in assay medium) to the respective wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate the plate for 10-15 minutes at room temperature with gentle shaking to ensure complete cell lysis.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells).

    • Normalize the data to the vehicle control to determine the fold activation.

    • Plot the fold activation against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay for RXRα

This protocol outlines a biochemical assay to measure the binding of a test compound to the RXRα ligand-binding domain (LBD) and its ability to recruit a coactivator peptide. This is based on the LanthaScreen™ TR-FRET platform.

Materials:

  • GST-tagged RXRα-LBD

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

  • Fluorescein-labeled coactivator peptide (e.g., from the SRC/p160 family) (acceptor fluorophore)

  • TR-FRET assay buffer

  • 384-well low-volume black plates

  • Test compound and reference agonist (e.g., 9-cis-Retinoic Acid)

  • DMSO

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in DMSO. Further dilute in TR-FRET assay buffer to a 4x final concentration.

  • Reagent Preparation:

    • Prepare a 4x solution of GST-RXRα-LBD in TR-FRET assay buffer.

    • Prepare a 4x mixture of the Tb-anti-GST antibody and the fluorescein-labeled coactivator peptide in TR-FRET assay buffer.

  • Assay Assembly (20 µL final volume):

    • Add 5 µL of the 4x compound dilutions to the wells of the 384-well plate.

    • Add 5 µL of the 4x GST-RXRα-LBD solution to each well.

    • Incubate for 1 hour at room temperature.

    • Add 10 µL of the 4x Tb-antibody/fluorescein-peptide mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.

  • TR-FRET Measurement: Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission detection at ~495 nm (Terbium emission) and ~520 nm (Fluorescein emission).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

    • Plot the TR-FRET ratio against the log of the compound concentration.

    • Fit a sigmoidal dose-response curve to the data to determine the EC50 value.

Visualizing Signaling Pathways and Experimental Workflows

RXR/RAR Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the RXR/RAR heterodimer. In the absence of a ligand, the heterodimer is bound to a Retinoic Acid Response Element (RARE) on the DNA and is associated with co-repressor proteins, leading to transcriptional repression. Upon ligand binding to RAR, a conformational change occurs, leading to the dissociation of co-repressors and recruitment of co-activators, which initiates gene transcription.

RXR_RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Retinoid Ligand (e.g., ATRA) Ligand_nuc Ligand Ligand->Ligand_nuc Enters Nucleus RXR RXRα RARE RARE (DNA) RXR->RARE RAR RARα RAR->RARE CoRepressor Co-Repressor Complex RAR->CoRepressor Dissociates CoActivator Co-Activator Complex RAR->CoActivator Recruits CoRepressor->RAR Represses Transcription Gene Transcription CoActivator->Transcription Activates Ligand_nuc->RAR Binds

Caption: RXR/RAR heterodimer signaling pathway.

Experimental Workflow for Cross-Reactivity Assessment

The diagram below outlines a general workflow for assessing the cross-reactivity of a test compound against a panel of potential off-targets.

Cross_Reactivity_Workflow Start Test Compound (e.g., this compound) PrimaryScreen Primary Screen: Target of Interest (e.g., RXRα/RARα) Start->PrimaryScreen Hit Active? PrimaryScreen->Hit SecondaryScreen Secondary Screen: Dose-Response & EC50 Determination Hit->SecondaryScreen Yes Inactive Inactive Hit->Inactive No CrossReactivityPanel Cross-Reactivity Panel: Structurally similar targets (e.g., other NRs, kinases) SecondaryScreen->CrossReactivityPanel OffTargetHit Off-Target Activity? CrossReactivityPanel->OffTargetHit SelectivityProfile Determine Selectivity Profile OffTargetHit->SelectivityProfile Yes Selective Selective Compound OffTargetHit->Selective No NonSelective Non-Selective Compound SelectivityProfile->NonSelective

Safety Operating Guide

Proper Disposal of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, a compound utilized in various research applications. Adherence to these guidelines is essential for minimizing risks and complying with safety regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures.

Hazard Summary:

  • May be harmful if swallowed.[1]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Proper PPE is mandatory when handling this compound. The following table summarizes the required protective gear.

Protective GearSpecificationsRationale
Eye/Face Protection Safety glasses with side-shields or goggles.[2]Protects against splashes and dust.
Hand Protection Appropriate chemical-resistant gloves.Prevents skin contact and irritation.[2]
Skin and Body Protection Lab coat, long pants, and closed-toe shoes.Minimizes skin exposure.[2]
Respiratory Protection Use in a well-ventilated area. A respirator may be needed for large quantities or in case of insufficient ventilation.[1][2]Avoids inhalation of dust or vapors.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label a dedicated waste container for "this compound and its residues."

  • Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials include bases, strong oxidizing agents, amines, and reducing agents.[2]

Step 2: Waste Collection

  • Solid Waste: For the pure compound or any solid materials contaminated with it (e.g., weighing paper, contaminated gloves), carefully place them into the designated, sealed waste container.[2] Avoid generating dust.[2]

  • Liquid Waste: If the compound is in a solution, it should be collected in a separate, clearly labeled, and sealed container. Do not pour down the drain.[2]

Step 3: Spill and Contamination Management In the event of a spill, follow these procedures immediately:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, sweep up the material and place it in the designated waste container.[2] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the sealed waste container.

  • Clean: Decontaminate the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Spill Cleanup SuppliesPurpose
Inert Absorbent Material To absorb liquid spills.
Broom and Dustpan or Scoop To collect solid waste.[2]
Sealable Waste Containers For proper containment of spilled material.[2]
Decontamination Solution To clean the affected area.

Step 4: Storage of Waste

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • The storage area should be clearly marked as a hazardous waste accumulation site.

Step 5: Final Disposal

  • Professional Disposal: The final disposal of this compound must be handled by an approved and licensed waste disposal company.[1][2] Contact your institution's EHS office to arrange for pickup and disposal.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are followed.

Disposal Process Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify Waste (Solid or Liquid) B Segregate Waste in Labeled Container A->B Proper Containment D Store Waste in a Secure Area B->D Secure Storage C Handle Spills and Contamination C->D After Cleanup E Contact EHS for Professional Disposal D->E Arrange Pickup F Final Disposal by Approved Vendor E->F Regulatory Compliance

Caption: Logical workflow for the disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.